Gamitrinib TPP hexafluorophosphate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20+,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBTCZSRLMDOD-BSINQWBUSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65F6N3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Gamitrinib TPP Hexafluorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a novel, first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein 90 (Hsp90) family.[1] It represents a significant advancement in cancer therapeutics by selectively targeting the mitochondrial pool of Hsp90 chaperones, which are crucial for the survival and proliferation of cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of Gamitrinib, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key signaling pathways.
Molecular Design and Mitochondrial Targeting
Gamitrinib is a conjugate of a geldanamycin analog, a potent Hsp90 inhibitor, and a triphenylphosphonium (TPP) cation.[2] The TPP moiety leverages the large mitochondrial membrane potential of cancer cells to facilitate the molecule's accumulation within the mitochondrial matrix.[2] This targeted delivery strategy enhances the drug's efficacy against mitochondrial chaperones while minimizing off-target effects in the cytosol.[3][4]
Mechanism of Action
The primary mechanism of action of Gamitrinib is the inhibition of the ATPase activity of mitochondrial Hsp90 and its homolog, TNF Receptor-Associated Protein 1 (TRAP1).[1][5] These chaperones are essential for maintaining mitochondrial proteostasis, ensuring the correct folding and stability of a multitude of client proteins involved in cellular metabolism, signaling, and apoptosis. In cancer cells, the expression and activity of mitochondrial Hsp90 and TRAP1 are often upregulated to support their high metabolic demands and to counteract cellular stress.[1]
The inhibition of mitochondrial Hsp90/TRAP1 by Gamitrinib triggers a cascade of events leading to cancer cell death:
-
Mitochondrial Proteotoxic Stress: The disruption of chaperone function leads to the accumulation of misfolded and aggregated proteins within the mitochondria, inducing a state of severe proteotoxic stress and the mitochondrial unfolded protein response (mitoUPR).[2][6]
-
Induction of Apoptosis: At cytotoxic concentrations, Gamitrinib causes a rapid and irreversible collapse of mitochondrial integrity.[7] This is mediated by the cyclophilin D-dependent opening of the mitochondrial permeability transition pore (mPTP), resulting in the dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, leading to apoptosis.[3][7]
-
Induction of Mitophagy: At lower, sub-lethal concentrations, Gamitrinib can induce a mitochondrial quality control mechanism known as mitophagy.[6][8] The accumulation of misfolded proteins triggers the stabilization of the kinase PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin.[1][6][8] Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondria for degradation by autophagy.[6][8][9]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Cytotoxicity of Gamitrinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI 60 Cell-Line Screen | Various | 0.16 - 29 |
| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 |
| Melanoma | Melanoma | 0.36 - 2.7 |
| Glioma Cell Lines (Median) | Glioblastoma | 2.46 |
Data compiled from multiple sources.[6][7]
Table 2: In Vitro IC50 Values for Inhibition of Cytochrome P450 Isoforms and hERG Channel
| Target | IC50 (µM) |
| CYP1A2 | 32.9 |
| CYP2A6 | 24 |
| CYP2B6 | 16 |
| CYP2C8 | 8 |
| CYP2C9 | 1.1 |
| CYP3A4 | 0.12 - 0.2 |
| hERG | 3.5 |
Data compiled from multiple sources.[6][10]
Table 3: Pharmacokinetic Parameters of Gamitrinib in Rats
| Parameter | Value |
| Clearance (CL) | 85.6 ± 5.85 mL/min/kg |
| Terminal Half-life (t1/2) | 12.25 ± 1.55 h |
| AUC0-t | 783.1 ± 71.3 h∙ng/mL |
| Intrinsic Clearance (Human Liver Microsomes) | 3.30 mL/min/g |
| Plasma Protein Binding | >99% |
Data compiled from multiple sources.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Gamitrinib and a typical experimental workflow for its evaluation.
Caption: Gamitrinib's core mechanism of action in cancer cells.
Caption: Gamitrinib-induced mitochondrial apoptosis pathway.
Caption: Gamitrinib-induced PINK1/Parkin-mediated mitophagy.
Caption: A general experimental workflow for in vitro evaluation.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of Gamitrinib.
Cell Viability Assay
This assay determines the concentration of Gamitrinib that inhibits cancer cell growth.
-
Principle: Colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) are used to measure the metabolic activity of viable cells.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Gamitrinib for a specified period (e.g., 72 hours).
-
Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.[7]
-
Apoptosis Assay by Western Blot
This method detects the activation of key apoptotic proteins.
-
Principle: Western blotting is used to identify the cleavage of caspases (e.g., caspase-3, -9) and PARP, which are hallmarks of apoptosis.
-
Methodology:
-
Treat cancer cells with Gamitrinib at the desired concentrations and time points.
-
Lyse the cells to extract total protein and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Mitochondrial Membrane Potential Assay
This assay measures the disruption of the mitochondrial membrane potential, a key event in apoptosis.
-
Principle: Fluorescent dyes such as JC-10 or TMRM (Tetramethylrhodamine, Methyl Ester) are used to assess the mitochondrial membrane potential. In healthy cells with a high membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-10 remains in its monomeric form and fluoresces green. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.
-
Methodology (using JC-10):
-
Seed cells in a 96-well plate and treat with Gamitrinib.
-
Add the JC-10 dye to the cells and incubate for 30-60 minutes.
-
Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.[9]
-
Conclusion
This compound is a promising anti-cancer agent with a unique and well-defined mechanism of action. By specifically targeting the mitochondrial Hsp90 chaperone machinery, it induces potent and selective cytotoxicity in cancer cells through the induction of mitochondrial proteotoxic stress, apoptosis, and mitophagy. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics targeting mitochondrial metabolism and survival pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. thno.org [thno.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gamitrinib TPP Hexafluorophosphate in Inducing Mitochondrial Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP hexafluorophosphate (G-TPP) is a novel, first-in-class small molecule inhibitor specifically designed to target the Heat Shock Protein 90 (Hsp90) chaperone network within the mitochondria of tumor cells. By selectively accumulating in the mitochondrial matrix, Gamitrinib induces a potent "mitochondriotoxic" effect, triggering acute mitochondrial dysfunction and initiating the intrinsic pathway of apoptosis. This guide provides a comprehensive overview of the core mechanism of Gamitrinib, detailing the signaling cascades it activates, summarizing key quantitative data from preclinical studies, and providing detailed protocols for the essential experiments used to characterize its pro-apoptotic activity.
Core Mechanism of Action: Targeting Mitochondrial Hsp90
Gamitrinib is a combinatorial compound that consists of a benzoquinone ansamycin backbone, derived from the Hsp90 inhibitor geldanamycin, linked to a triphenylphosphonium (TPP) moiety.[1][2][3] The TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery allows Gamitrinib to selectively inhibit mitochondrial Hsp90 family members, such as TNF receptor-associated protein-1 (TRAP1), which are frequently overexpressed in cancer cells but largely absent in the mitochondria of normal tissues.[4][5]
Unlike Hsp90 inhibitors that act in the cytosol, Gamitrinib's action is compartmentalized.[6][7] It functions as an ATPase antagonist for mitochondrial Hsp90, disrupting the chaperone's function in maintaining protein folding and stability.[6] This inhibition leads to acute proteotoxic stress within the organelle, initiating a catastrophic collapse of mitochondrial integrity and function.[4]
Signaling Pathway of Gamitrinib-Induced Mitochondrial Apoptosis
The inhibition of mitochondrial Hsp90 by Gamitrinib sets off a rapid and potent apoptotic cascade. The process is characterized by the hallmarks of genuine mitochondrial apoptosis.[1][6]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Gamitrinib's primary effect is the induction of the mitochondrial permeability transition, a sudden increase in the permeability of the inner mitochondrial membrane.[5][6] This event is mediated by the immunophilin cyclophilin D (CypD), a key regulator of the mPTP.[1][5] Inhibition of mitochondrial Hsp90 relieves its suppression of CypD, leading to pore opening.[5]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to an immediate and complete loss of the inner mitochondrial membrane potential (ΔΨm).[4][6][8] This depolarization is a critical early event in the apoptotic process.
-
Outer Membrane Rupture and Cytochrome c Release: The collapse of the inner membrane potential is followed by the rupture of the outer mitochondrial membrane.[4][6] This breach allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[2][8]
-
Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.[2][7] Activated Caspase-9 proceeds to cleave and activate the executioner caspases, primarily Caspase-3 and Caspase-7.[2][7][9]
-
Execution of Apoptosis: The executioner caspases dismantle the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[7]
Notably, this pathway appears to function independently of the pro-apoptotic Bcl-2 family proteins Bax and Bak, suggesting Gamitrinib may overcome resistance mechanisms that rely on the upregulation of anti-apoptotic Bcl-2 members.[1]
Figure 1: Signaling pathway of Gamitrinib-induced mitochondrial apoptosis.
Quantitative Data Presentation
The anti-cancer activity of Gamitrinib has been quantified across a wide range of human cancer cell lines. The following tables summarize key data points, including half-maximal inhibitory concentrations (IC50) for cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| H460 | Lung Adenocarcinoma | ~0.5 | 3 hours | [1] |
| Various | NCI 60-Cell Line Screen | 0.16 - 29 | Not Specified | [10][11] |
| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | Not Specified | [3][10] |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | Not Specified | [3][10] |
| Melanoma | Skin Cancer | 0.36 - 2.7 | Not Specified | [3][10] |
| Glioblastoma Lines | Brain Cancer | 15 - 20 | 16 hours | [2][7] |
Table 1: IC50 values of Gamitrinib-TPP in various cancer cell lines.
| Parameter | Cell Line | Treatment | Observation | Reference |
| Mitochondrial Potential | H460 | Gamitrinib-G4 | Rapid loss in the whole cell population | [1][6] |
| Mitochondrial Potential | RM1 | Gamitrinib | Nearly complete loss | [8] |
| Cytochrome c Release | HeLa (isolated mitochondria) | Gamitrinib-G1 | Nearly complete depletion | [6] |
| Cytochrome c Release | RM1 | Gamitrinib | Concentration-dependent release into cytosol | [8] |
| Caspase Activity | H460 | Gamitrinib-G4 | Pronounced effector caspase activity | [1][6] |
| Caspase Activation | Glioblastoma Lines | 15-20 µM G-TPP | Activation of Caspase-9, -3, and -7 | [2][7] |
Table 2: Qualitative and semi-quantitative effects of Gamitrinib on apoptotic markers.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the pro-apoptotic effects of this compound.
Figure 2: Experimental workflow for assessing Gamitrinib's apoptotic effects.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[12]
-
Treatment: Prepare serial dilutions of Gamitrinib in culture medium. Remove the old medium from the wells and add 100 µL of the Gamitrinib dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 3, 16, or 24 hours) at 37°C and 5% CO₂.[1][2]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measurement: Read the absorbance at 570 nm (with a reference wavelength >650 nm) within 1 hour.[6][12] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection - Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late-stage cells with compromised membrane integrity.[5][13]
Materials:
-
Flow cytometer
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[13]
-
Ice-cold PBS
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with Gamitrinib. Collect both adherent and floating cells.
-
Washing: Wash cells once with cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Mitochondrial Membrane Potential (ΔΨm) - JC-1 Assay
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[8][15]
Materials:
-
JC-1 dye
-
Treated and control cells
-
CCCP or FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Gamitrinib as desired. Include a positive control by treating cells with 5-50 µM CCCP for 15-30 minutes.[8]
-
JC-1 Staining: Remove the culture medium and add fresh medium containing JC-1 dye (final concentration 1-10 µM). Incubate for 15-30 minutes at 37°C.[3]
-
Washing: Remove the staining solution and wash the cells gently with an assay buffer or PBS.[3]
-
Analysis (Flow Cytometry): Harvest and resuspend cells in assay buffer. Analyze using a flow cytometer. J-aggregates (red) are detected in the FL2 channel, while monomers (green) are detected in the FL1 channel.[7][15]
-
Analysis (Microscopy): Observe cells directly using a fluorescence microscope with appropriate filters for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[15]
Cytochrome c Release Assay
This assay involves the subcellular fractionation of cells to separate the cytosol from the mitochondria, followed by Western blotting to detect the presence of cytochrome c in the cytosolic fraction.[4]
Materials:
-
Treated and control cells (~5 x 10⁷ cells)
-
Dounce homogenizer
-
Cytosol Extraction Buffer (containing DTT and protease inhibitors)
-
Centrifuge and microcentrifuge
-
SDS-PAGE and Western blot equipment
-
Primary antibody: anti-Cytochrome c
-
Primary antibody for loading control (e.g., anti-GAPDH for cytosol, anti-COX IV for mitochondria)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Collection: Harvest ~5 x 10⁷ cells by centrifugation (200 x g, 5 min, 4°C) and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 15 minutes. Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes on ice.
-
Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
-
Western Blotting: Determine the protein concentration of the cytosolic fraction. Separate 20-50 µg of protein per lane by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with the anti-cytochrome c antibody. An increase in the cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. It typically uses a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases. The cleavage releases a reporter molecule that is either colorimetric or luminescent.[1][16]
Materials:
-
White-walled 96-well plate (for luminescence)
-
Treated and control cells
-
Luminescent Caspase-Glo® 3/7 Reagent (contains proluminescent substrate, luciferase, and lysis buffer)
-
Luminometer
Procedure (using Promega Caspase-Glo® 3/7 Assay as an example):
-
Assay Setup: Seed cells in a 96-well plate (100 µL/well) and treat with Gamitrinib. Include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[17]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17] This single addition lyses the cells and initiates the luminescent reaction.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[17]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active Caspase-3 and -7 in the sample.[17]
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Cytochrome c release assay and western blot [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bosterbio.com [bosterbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. promega.com [promega.com]
An In-depth Technical Guide to the Structure and Function of Gamitrinib TPP Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Gamitrinib TPP hexafluorophosphate, a first-in-class, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) chaperone machinery. It details the compound's structure, mechanism of action, pharmacological properties, and key experimental protocols.
Chemical Structure and Properties
This compound is a semi-synthetic small molecule with a unique combinatorial structure. It is designed to selectively accumulate within the mitochondria of tumor cells.[1][2] The structure consists of three key modules:
-
Hsp90 Inhibitory Module: The core is a benzoquinone ansamycin backbone derived from 17-(allylamino)-17-demethoxygeldanamycin (17-AAG), which functions as an Hsp90 ATPase antagonist.[1][2][3]
-
Linker Region: A hexylamine linker is attached to the C17 position of the 17-AAG backbone.[4]
-
Mitochondrial Targeting Moiety: The linker is conjugated to a triphenylphosphonium (TPP) cation, which drives the molecule's accumulation within the negatively charged mitochondrial matrix.[2][4]
The counterion for the positively charged TPP group is hexafluorophosphate (PF₆⁻).
| Property | Value | Reference |
| IUPAC Name | 6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | [5] |
| Chemical Formula | C₅₂H₆₅F₆N₃O₈P₂ | [4][5] |
| Molecular Weight | 1036.0 g/mol | [4][5] |
| Appearance | Purple crystalline solid | [4] |
| Synonyms | G-TPP Hexafluorophosphate, Gamitrinib hexafluorophosphate | [5] |
Mechanism of Action: "Mitochondriotoxic" Apoptosis
Gamitrinib TPP's mechanism is distinct from conventional Hsp90 inhibitors that act primarily in the cytosol.[1] Due to the TPP moiety, it is selectively imported and concentrated in the mitochondria of tumor cells, which exhibit higher mitochondrial membrane potential than normal cells.[4] This selective accumulation is reported to be over 100-fold compared to the cytosol.[4]
Within the mitochondrial matrix, Gamitrinib inhibits the ATPase activity of the Hsp90 chaperone family, including Hsp90 and its homolog TRAP-1 (TNF Receptor-Associated Protein-1).[6] This inhibition disrupts mitochondrial protein quality control, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (UPRmt).[7] The ultimate consequence is a catastrophic loss of mitochondrial integrity, characterized by:
-
Collapse of the inner mitochondrial membrane potential.[3][7]
-
Activation of the intrinsic apoptotic cascade, involving initiator caspase-9 and effector caspases-3 and -7.[3][7]
This rapid induction of apoptosis is termed a "mitochondriotoxic" mechanism of action, which effectively kills tumor cells while sparing normal tissues that have lower mitochondrial Hsp90 levels.[1][8]
Quantitative Pharmacological Data
The following tables summarize key in vitro and in vivo data for Gamitrinib TPP.
Table 1: In Vitro Cytotoxicity and Enzyme Inhibition
| Target | Cell Line / System | Endpoint | Value (µM) | Reference |
|---|---|---|---|---|
| Cancer Cell Lines | NCI 60-Cell Line Panel | IC₅₀ | 0.16 - 29 | [4][9] |
| Colon Adenocarcinoma | IC₅₀ | 0.35 - 29 | [4][9] | |
| Breast Adenocarcinoma | IC₅₀ | 0.16 - 3.3 | [4][9] | |
| Melanoma | IC₅₀ | 0.36 - 2.7 | [4][9] | |
| Glioblastoma | Cell Killing | 15 - 20 | [3][7] | |
| Prostate & Other Lines | GI₅₀ | 0.16 - 47.6 | [10] | |
| Off-Target Activity | hERG Potassium Channel | IC₅₀ | ~5.0 | [11] |
| Cytochrome P450 CYP1A2 | IC₅₀ | 32.9 | [4] | |
| Cytochrome P450 CYP2A6 | IC₅₀ | 24 | [4] | |
| Cytochrome P450 CYP2B6 | IC₅₀ | 16 | [4] |
| | Cytochrome P450 CYP2C8 | IC₅₀ | 8 |[4] |
Table 2: Pharmacokinetic and Safety Parameters
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Plasma Protein Binding | Human | 99.3 ± 0.07% | [11] |
| Terminal Half-life (t₁/₂) | Rat | 12.25 ± 1.55 hours | [4] |
| Clearance | Rat | 85.65 ± 5.85 mL/min/kg | [4] |
| Cardiac Safety | Beagle Dog | 7% QTc prolongation in 1/5 males at 6.25 mg/kg |[11] |
Experimental Protocols
Detailed methodologies for key assays used to characterize Gamitrinib TPP are provided below.
4.1. Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., U87, PC3, MCF-7) are seeded in triplicate into 96-well plates at a density of 2,000 cells per well.[7]
-
Treatment: Cells are treated with vehicle control or increasing concentrations of Gamitrinib TPP (typically 0-20 µM) for a specified duration (e.g., up to 24 hours).[7]
-
Quantification: Metabolic activity, as an indicator of cell viability, is quantified using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Absorbance is read at 405 nm.[7]
4.2. Apoptosis (Annexin V/PI) Assay
-
Cell Preparation: Approximately 1 x 10⁶ tumor cells are harvested after treatment with Gamitrinib TPP or vehicle.[7]
-
Staining: Cells are washed and subsequently labeled with Annexin V (to detect externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI, to detect compromised cell membranes in late apoptosis/necrosis).[7]
-
Analysis: The stained cell population is analyzed by multiparametric flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[7]
4.3. In Vivo Glioblastoma Xenograft Model This workflow outlines the process for evaluating the efficacy of Gamitrinib TPP in an orthotopic brain tumor model.
4.4. Formulation for In Vivo Administration A multi-step process is used to prepare Gamitrinib TPP for intravenous injection in preclinical and clinical settings.[9][11]
-
Solubilization: The this compound powder is first dissolved in Dimethyl sulfoxide (DMSO).
-
Emulsification: The DMSO concentrate is diluted into an aqueous solution containing Polysorbate 80, Lecithin (Lipoid S100), and Sucrose.
-
Final Dilution: The resulting suspension is further diluted in 5% dextrose for injection. The final formulation consists of approximately 5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[11] For GMP-grade material, microfluidization is used to create a stable injectable suspension.[11]
References
- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C52H65F6N3O8P2 | CID 25232581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US9987294B2 - Mitochondria-targeted anti-tumor agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
The Induction of PINK1/Parkin-Dependent Mitophagy by Gamitrinib TPP Hexafluorophosphate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate (G-TPP) is a potent, mitochondrially-targeted inhibitor of the heat shock protein 90 (HSP90) chaperone family.[1][2][3] Originally developed as an anti-cancer agent, recent studies have elucidated its role in modulating mitochondrial quality control pathways, specifically PINK1/Parkin-dependent mitophagy.[1][2][3] This technical guide provides an in-depth analysis of the mechanism by which G-TPP induces mitophagy, supported by a summary of key quantitative findings and detailed experimental protocols.
Mechanism of Action
This compound is a conjugate of the HSP90 inhibitor Gamitrinib and a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondrial matrix.[4] Within the mitochondria, G-TPP inhibits the function of mitochondrial HSP90 chaperones, such as TRAP1.[3] This inhibition disrupts the proper folding of mitochondrial proteins, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (mitoUPR).[1][3]
The accumulation of misfolded proteins within the mitochondria acts as a stress signal that stabilizes the serine/threonine kinase PINK1 on the outer mitochondrial membrane.[1][2][3] Under normal conditions, PINK1 is continuously imported into the inner mitochondrial membrane and cleaved.[5] However, under mitochondrial stress, this processing is impaired, leading to PINK1 accumulation on the outer surface.[1][2][3][5]
Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[1][2][3] PINK1 phosphorylates both ubiquitin and Parkin, activating Parkin's ligase activity.[1][6] Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, creating poly-ubiquitin chains that serve as a signal for the autophagy machinery.[1][2][6] Autophagy receptors recognize these ubiquitinated mitochondria, leading to their engulfment by autophagosomes and subsequent degradation upon fusion with lysosomes.[1][2][3] This selective elimination of damaged mitochondria is known as mitophagy.[1][2][3]
A key finding is that G-TPP induces this pathway largely independent of mitochondrial membrane depolarization, which is a common trigger for PINK1/Parkin-mediated mitophagy.[1][2][3] This suggests that G-TPP provides a more physiologically relevant model for studying mitochondrial stress responses related to protein misfolding.[1][2][3]
Signaling Pathway
Caption: this compound signaling pathway for PINK1/Parkin-dependent mitophagy.
Quantitative Data Summary
The following tables summarize the key findings from studies on the effect of this compound on PINK1/Parkin-dependent mitophagy. The data is primarily derived from Western blot and immunofluorescence analyses and is presented semi-quantitatively.
Table 1: Effect of G-TPP on Key Mitophagy Proteins in HeLa Cells
| Treatment | PINK1 Stabilization | pS65-Ub Induction | Parkin Recruitment to Mitochondria | LC3-II Accumulation |
| DMSO (Control) | - | - | - | - |
| G-TPP (10 µM) | +++ | +++ | +++ | ++ |
| CCCP (10 µM, positive control) | +++ | +++ | +++ | +++ |
Data is a semi-quantitative representation from Western blots and immunofluorescence.[3] '+' indicates the level of induction, '-' indicates no significant induction.
Table 2: Time-Course of G-TPP-Induced Mitophagy Markers in HeLa Cells
| Time with G-TPP (10 µM) | PINK1 Stabilization | pS65-Ub Induction |
| 0 hr | - | - |
| 2 hr | + | + |
| 4 hr | ++ | ++ |
| 8 hr | +++ | +++ |
Data is a semi-quantitative representation from Western blots.[3] '+' indicates the level of induction, '-' indicates no significant induction.
Table 3: Effect of G-TPP on Mitochondrial Unfolded Protein Response (mitoUPR)
| Treatment | HSP60 mRNA Induction |
| DMSO (Control) | Baseline |
| G-TPP (10 µM, 8 hr) | Significant Increase |
Data is based on RT-qPCR analysis.[3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa cells stably expressing EGFP-Parkin or untagged Parkin are commonly used.[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Treatment: this compound is dissolved in DMSO. For experiments, cells are treated with a final concentration of 10 µM G-TPP for the indicated times (e.g., 2, 4, 8 hours).[3] A vehicle control (DMSO) is run in parallel. For positive control of mitophagy, cells can be treated with 10 µM CCCP.[3]
Western Blotting for Mitophagy Markers
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris NuPAGE gel and separated by electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against:
-
PINK1
-
Phospho-Ubiquitin (Ser65)
-
Parkin
-
LC3
-
GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Parkin Recruitment
-
Cell Seeding: HeLa cells stably expressing EGFP-Parkin are seeded on glass coverslips.
-
Treatment: Cells are treated with 10 µM G-TPP or DMSO for the desired time.
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with 5% BSA in PBS for 1 hour.
-
Staining: To visualize mitochondria, cells can be incubated with an antibody against a mitochondrial marker (e.g., TOM20). Nuclei are counterstained with Hoechst dye.
-
Imaging: Coverslips are mounted on glass slides and imaged using a confocal microscope. Parkin recruitment is quantified by observing the co-localization of the EGFP-Parkin signal with the mitochondrial stain.
mito-Keima Mitophagy Assay
The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It exhibits a shift in its excitation spectrum from 440 nm (neutral pH in mitochondria) to 586 nm (acidic pH in lysosomes) upon mitophagy.
-
Transfection/Transduction: Cells are transfected or transduced with a lentiviral vector encoding mito-Keima.
-
Treatment: Cells are treated with G-TPP as described above.
-
Imaging: Live-cell imaging is performed using a confocal microscope equipped with two laser lines for excitation at 440 nm and 561 nm.
-
Analysis: Mitophagy is quantified by calculating the ratio of the fluorescence intensity at the lysosomal pH (excitation 561 nm) to that at the mitochondrial pH (excitation 440 nm). An increase in this ratio indicates an increase in mitophagy.
Experimental Workflow
Caption: A generalized workflow for studying G-TPP's effect on mitophagy.
Conclusion
This compound serves as a valuable pharmacological tool to induce and study PINK1/Parkin-dependent mitophagy. Its mechanism of action, centered on the inhibition of mitochondrial HSP90 and subsequent induction of the mitoUPR, provides a model for investigating mitochondrial quality control in response to protein misfolding stress. The detailed protocols and summarized data herein offer a comprehensive resource for researchers aiming to explore the therapeutic potential of modulating this pathway in various disease contexts.
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-Keima assay to assess mitophagy [protocols.io]
- 3. youtube.com [youtube.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
The Advent of Gamitrinibs: A Technical Guide to a New Class of Mitochondria-Targeted Hsp90 Inhibitors
Abstract
The Heat Shock Protein 90 (Hsp90) molecular chaperone family is a critical regulator of protein folding and stability, with its inhibition emerging as a promising strategy in cancer therapy. However, cytosolic Hsp90 inhibitors have shown limited efficacy, partly due to their inability to target the distinct pool of Hsp90 chaperones within the mitochondria, such as TNF receptor-associated protein-1 (TRAP1). To overcome this, a novel class of compounds, known as Gamitrinibs (GA mitochondrial matrix inhibitors), was developed. This technical guide provides an in-depth overview of the discovery, design, synthesis, and mechanism of action of Gamitrinib compounds, presenting key preclinical data and experimental methodologies for researchers in drug development.
Discovery and Rationale: Targeting a Compartmentalized Chaperone Network
Conventional Hsp90 inhibitors, such as 17-allylamino-geldanamycin (17-AAG), fail to accumulate in mitochondria, leaving the organelle's unique proteostasis network unchecked.[1] In many cancer cells, mitochondria are enriched with Hsp90 chaperones, particularly the homolog TRAP1, which plays a crucial role in suppressing apoptosis and reprogramming energy metabolism to support tumor growth.[2][3][4] This realization led to a combinatorial drug design approach: creating a molecule that could selectively target and inhibit this mitochondrial Hsp90 pool.[5][6]
The core concept was to conjugate a known Hsp90 inhibitor with a mitochondrial-targeting moiety.[1] This led to the creation of Gamitrinibs, which couple the benzoquinone ansamycin backbone of 17-AAG to a carrier that facilitates mitochondrial import, such as triphenylphosphonium (TPP).[1][5][7] This design allows the inhibitor to bypass cytosolic Hsp90 and accumulate specifically within the mitochondrial matrix, where it can engage its target, TRAP1.[1][2] Due to this unique structure, Gamitrinib has been shown to achieve a 106-fold enrichment in mitochondria compared to the cytosol.[1]
Synthesis and Formulation
Chemical Synthesis
The synthesis of Gamitrinib is a combinatorial process involving the conjugation of three key components. The complete chemical synthesis has been previously described.[1] The process generally involves:
-
Modification of the Hsp90 Inhibitor: Starting with 17-AAG, the C17 position is modified to introduce a reactive group.
-
Linker Attachment: A linker, such as a hexylamine chain, is attached to the modified 17-AAG.[1][8]
-
Conjugation of Targeting Moiety: The mitochondrial-targeting carrier, triphenylphosphonium (TPP), is then conjugated to the other end of the linker.[1][4]
The resulting compound, such as Gamitrinib-TPP, is a purple, crystalline solid.[1][8] Clinical-grade Gamitrinib has been synthesized with over 99.5% purity as determined by UPLC.[8]
Formulation for Preclinical and Clinical Use
For administration in preclinical studies, Gamitrinib powder is formulated into a stable, injectable suspension.[7] A common formulation workflow involves:
-
Step 1: Solubilization of Gamitrinib powder in DMSO.
-
Step 2: Dilution in a solution containing Polysorbate 80, Lecithin, and Sucrose in sterile water.
-
Step 3: Final dilution in 5% dextrose.[1]
For Good Manufacturing Practice (GMP) studies, a Gamitrinib Injectable Suspension (GIS) is prepared using microfluidization to achieve a particle size of less than 200 nm.[1][7] The bulk powder is stored at -20°C in the dark.[1]
Mechanism of Action: Induction of Mitochondriotoxicity
Unlike cytosolic Hsp90 inhibitors that primarily induce cell cycle arrest, Gamitrinibs exhibit a potent "mitochondriotoxic" mechanism of action.[5][6] Upon administration, Gamitrinib selectively accumulates in tumor mitochondria and inhibits the ATPase activity of TRAP1.[2][6] This triggers a cascade of events leading to rapid and potent apoptosis.[5]
The key steps are:
-
TRAP1 Inhibition: Gamitrinib binds to and inhibits the ATPase activity of the mitochondrial Hsp90 homolog, TRAP1.[2]
-
Mitochondrial Dysfunction: This inhibition leads to catastrophic loss of protein folding quality control within the mitochondria, causing acute proteotoxic stress.[1][2]
-
Permeability Transition: The dysfunction triggers the opening of the mitochondrial permeability transition pore (mPTP).[9]
-
Membrane Potential Collapse: A sudden and irreversible loss of the inner mitochondrial membrane potential occurs.[5][10]
-
Apoptosome Formation: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondria into the cytosol.[5][9]
-
Caspase Activation: Released cytochrome c initiates the caspase-dependent apoptotic pathway, leading to rapid and complete tumor cell killing, often within hours.[9][11]
This pathway is highly effective in cancer cells, which are selectively enriched with mitochondrial Hsp90 chaperones, while normal cells and tissues, which largely lack these chaperones in their mitochondria, are spared.[5]
Quantitative Preclinical Data
Gamitrinib has demonstrated broad and potent anticancer activity across a wide range of cancer cell lines, favorable pharmacokinetic properties, and a good safety profile in preclinical models.[2][9]
Table 1: In Vitro Anticancer Activity of Gamitrinib
Data from NCI-60 cell line screen.[1]
| Cancer Type | Representative Cell Lines | IC50 Range (µM) |
| Colon Adenocarcinoma | HT29, HCT-116, etc. | 0.35 - 29 |
| Breast Adenocarcinoma | MCF7, T-47D, etc. | 0.16 - 3.3 |
| Melanoma | LOX IMVI, UACC-62, etc. | 0.36 - 2.7 |
| Glioblastoma | U87, SNB-19 | ~1-4 |
| Prostate Cancer | PC3, DU145 | Micromolar concentrations |
Table 2: Pharmacokinetic Properties of Gamitrinib vs. 17-AAG in Rats
Data from preclinical studies in Sprague-Dawley rats.[1][7]
| Parameter | Gamitrinib | 17-AAG (Tanespimycin) |
| Clearance | 85.6 ± 5.8 mL/min/kg (Slower) | Faster |
| Terminal Half-life (t½) | 12.2 ± 1.55 h (Longer) | Shorter |
| Mean AUC₀₋t | 783.1 ± 71.3 h∙ng/mL | Not specified |
| Metabolism | Unique; no generation of 17-AG | Generates 17-AG |
| Plasma Protein Binding | >99% (Heavily bound) | Not specified |
| Intrinsic Clearance (Liver Microsomes) | 3.30 mL/min/g | Not specified |
Table 3: In Vitro Toxicity and Safety Profile
Concentrations that trigger tumor cell killing (IC50 ~1–4 µM) show minimal off-target effects.[1][12]
| Target | IC50 or Effect |
| Cytochrome P450 Isoforms | |
| CYP1A2 | 32.9 µM |
| CYP2A6 | 24 µM |
| CYP2B6 | 16 µM |
| CYP2C8 | 8 µM |
| hERG Ion Channel | IC50 of 3.5 µM |
Key Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability following treatment with Gamitrinib.
-
Procedure:
-
Seed cancer cells (e.g., SKBr3) in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Gamitrinib, 17-AAG (as a control), or vehicle (DMSO) for specified time intervals (e.g., 18, 48, 72, 96 hours).[2][5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.
-
Cytochrome c Release Assay (Western Blot)
This protocol determines if Gamitrinib treatment induces the release of cytochrome c from the mitochondria into the cytosol, a key indicator of apoptosis induction.
-
Procedure:
-
Treat cultured cells (e.g., HeLa) with Gamitrinib or vehicle for a specified time.
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Isolate proteins from each fraction and determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies for mitochondrial (e.g., Cox-IV) and cytosolic (e.g., Ran or GAPDH) markers to confirm the purity of the fractions.[5]
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band for cytochrome c in the cytosolic fraction of treated cells indicates release.[5][6]
-
In Vivo Tumor Xenograft Studies
These studies assess the antitumor efficacy of Gamitrinib in a living organism.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., H460 or HL60) suspended in PBS or Matrigel into the flanks of immunocompromised mice (e.g., CB17 SCID/beige).[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer Gamitrinib intravenously (IV) or intraperitoneally (IP) according to a defined schedule (e.g., 10 mg/kg, twice weekly).[6][7] The control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume using caliper measurements and animal body weight throughout the study. For specific models like intracranial glioblastomas, tumor growth can be monitored by bioluminescence imaging.[9][11]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot) to confirm the mechanism of action in vivo.
-
Conclusion
Gamitrinib compounds represent a first-in-class, subcellularly directed anticancer agent that successfully overcomes the limitations of previous Hsp90 inhibitors.[1][7] By specifically targeting the Hsp90/TRAP1 chaperone machinery within tumor mitochondria, Gamitrinibs induce a potent and rapid apoptotic response across a broad spectrum of cancer types.[6][9] Preclinical data have demonstrated encouraging drug-like properties, a favorable safety profile, and significant antitumor efficacy, both as a monotherapy and in combination with other targeted agents.[2][9] These findings have supported the advancement of Gamitrinib into a first-in-human phase I clinical trial, marking a significant step forward in targeting mitochondrial biology for cancer therapy.[7][12]
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. wistar.org [wistar.org]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Targeting Mitochondrial TRAP1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Gamitrinib TPP hexafluorophosphate, a first-in-class, mitochondria-targeted inhibitor of the molecular chaperone TRAP1 (TNF Receptor-Associated Protein 1). TRAP1, a member of the HSP90 family, is a key regulator of mitochondrial proteostasis and is frequently overexpressed in cancer cells, where it plays a crucial role in metabolic reprogramming, evasion of apoptosis, and drug resistance. Gamitrinib, by selectively accumulating in the mitochondria, offers a targeted approach to disrupt these pro-survival functions of TRAP1, making it a promising candidate for cancer therapy. This document details the mechanism of action of Gamitrinib, presents quantitative data on its efficacy, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction: The Gamitrinib-TRAP1 Axis
Tumor cells exhibit a profound reliance on mitochondrial function to meet their high energetic and biosynthetic demands and to evade apoptotic cell death. A key player in maintaining mitochondrial integrity and function in cancer is TRAP1, a mitochondrial heat shock protein 90 (HSP90) analog.[1][2] TRAP1's chaperone activity is critical for the stability and function of a host of "client" proteins involved in oxidative phosphorylation (OXPHOS), antioxidant defense, and the regulation of the mitochondrial permeability transition pore (mPTP).[2][3] By stabilizing these clients, TRAP1 promotes a metabolic shift towards aerobic glycolysis (the Warburg effect) and suppresses apoptosis, thereby contributing to tumor growth and survival.[3][4]
This compound is a synthetic small molecule designed to specifically inhibit the ATPase activity of mitochondrial HSP90 chaperones, including TRAP1.[5][6] Its structure consists of a geldanamycin analog, which binds to the ATP pocket of HSP90, conjugated to a triphenylphosphonium (TPP) moiety.[5][6] The positively charged TPP cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, leading to a high local concentration and selective inhibition of TRAP1, with minimal effects on its cytosolic counterparts.[2] This targeted inhibition triggers a cascade of events within the mitochondria, including the disruption of mitochondrial respiration, induction of proteotoxic stress, and ultimately, the initiation of apoptosis.[2][7]
Quantitative Data: Efficacy of Gamitrinib
The anti-cancer activity of Gamitrinib has been evaluated across a wide range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioma Cell Lines (Median) | Glioma | 2.46 | [8] |
| LC-BrM PDOs (Median) | Lung Cancer Brain Metastasis Patient-Derived Organoids | 1.06 | [9] |
| Colon Adenocarcinoma | Colon Cancer | 0.35–29 | [7] |
| Breast Adenocarcinoma | Breast Cancer | 0.16–3.3 | [7] |
| Melanoma | Melanoma | 0.36–2.7 | [7] |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 (for cell killing in 16h) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction between Gamitrinib and TRAP1 and its downstream cellular effects.
TRAP1 ATPase Activity Assay
This assay directly measures the enzymatic activity of TRAP1 and the inhibitory effect of Gamitrinib. A common method is the malachite green-based phosphate detection assay, which quantifies the release of inorganic phosphate from ATP hydrolysis.[3]
Materials:
-
Recombinant human TRAP1 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution (1 mM)
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Gamitrinib in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
In a 96-well plate, add the diluted Gamitrinib or vehicle control (Assay Buffer with DMSO).
-
Add recombinant human TRAP1 to each well (final concentration ~500 ng per reaction), except for the 'no enzyme' control wells.[3]
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the ATPase reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the released phosphate by adding the Malachite Green working solution.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percent inhibition for each Gamitrinib concentration relative to the vehicle control and determine the IC50 value.[3]
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and the impact of Gamitrinib.[11][12]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Adherent cancer cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Gamitrinib Treatment: On the day of the assay, replace the cell culture medium with pre-warmed Assay Medium containing the desired concentration of Gamitrinib or vehicle control. Incubate for the desired treatment time in a non-CO2 37°C incubator.
-
Compound Loading: Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
The instrument will measure baseline OCR, followed by the sequential injection of the Mito Stress Test compounds to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[12]
-
-
Data Analysis: Analyze the OCR data to determine the effect of Gamitrinib on mitochondrial respiration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of Gamitrinib to TRAP1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[13]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
TRAP1-specific antibody
Procedure:
-
Cell Treatment: Treat cells with Gamitrinib or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble TRAP1 by Western blotting using a TRAP1-specific antibody.
-
Data Analysis: Plot the amount of soluble TRAP1 as a function of temperature for both Gamitrinib-treated and control samples. A shift in the melting curve to a higher temperature in the presence of Gamitrinib indicates direct target engagement.[13]
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate the disruption of TRAP1's interaction with its client proteins upon Gamitrinib treatment.[13]
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP Lysis Buffer (non-denaturing)
-
TRAP1-specific antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Antibodies for client proteins (e.g., SDHB, Cyclophilin D) for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with Gamitrinib or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a TRAP1-specific antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the TRAP1-antibody complex.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against known TRAP1 client proteins.
-
Data Analysis: A decrease in the amount of co-precipitated client proteins in the Gamitrinib-treated sample compared to the control indicates that the inhibitor disrupts the TRAP1-client protein interaction.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TRAP1 and the mechanism of action of Gamitrinib.
Caption: TRAP1's central role in mitochondrial homeostasis and cancer cell survival.
Caption: Gamitrinib's targeted inhibition of TRAP1 leads to mitochondrial dysfunction and apoptosis.
Caption: Workflow for assessing Gamitrinib's effect on TRAP1-client protein interactions.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that exploits the unique mitochondrial biology of cancer cells. Its ability to selectively target and inhibit TRAP1 leads to a cascade of events culminating in tumor cell death, while largely sparing normal cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of Gamitrinib. Future studies should focus on elucidating the full spectrum of TRAP1's client proteins, identifying biomarkers to predict patient response to Gamitrinib, and exploring rational combination therapies to overcome potential resistance mechanisms. The ongoing Phase 1 clinical trial of Gamitrinib will provide crucial insights into its safety, tolerability, and preliminary efficacy in cancer patients, paving the way for its further clinical development.[8]
References
- 1. content.protocols.io [content.protocols.io]
- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Properties of Gamitrinib TPP Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a novel, synthetic small molecule designed for targeted anticancer therapy. It is a member of the Gamitrinib (GA mitochondrial matrix inhibitor) class of compounds, which are engineered to selectively accumulate within the mitochondria of tumor cells.[1][2] This targeted delivery is achieved by conjugating a potent Hsp90 inhibitor, derived from the benzoquinone ansamycin family, to a triphenylphosphonium (TPP) cation, a lipophilic cation that facilitates mitochondrial uptake.[2] The hexafluorophosphate salt form enhances the stability of the compound.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, stability, and analytical methodologies. It also details its mechanism of action through the induction of mitochondrial apoptosis and mitophagy, providing a valuable resource for researchers and drug development professionals working with this compound.
Physicochemical Properties
This compound is a purple, crystalline solid.[1] Its chemical structure combines the Hsp90 inhibitory core with a mitochondrial-targeting TPP moiety, resulting in a high molecular weight compound with specific solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂ | [1] |
| Molecular Weight | 1036.03 g/mol | [1] |
| Appearance | Purple solid | [1] |
| Purity (by UPLC) | >99.5% | [1] |
| Solubility | Soluble in DMSO; Insoluble in water | [3] |
| Water Content (Karl Fischer) | 0.7% | [1] |
| Melting Point | Not reported in the reviewed literature. | |
| pKa | Not reported in the reviewed literature. |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity. The bulk powder is stable when stored at -20°C in the dark.[1] For solutions, it is recommended to store them at -80°C for up to two years.[4] The compound is known to be incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.
Mechanism of Action
This compound exerts its anticancer effects by targeting the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery, which is essential for maintaining the stability and function of numerous proteins critical for tumor cell survival and proliferation.[5] Its mechanism of action involves two primary interconnected pathways: the induction of intrinsic apoptosis and the activation of PINK1/Parkin-dependent mitophagy.
Induction of Mitochondrial Apoptosis
Upon accumulation in the mitochondria, this compound inhibits the ATPase activity of mitochondrial Hsp90.[2] This leads to the misfolding and aggregation of Hsp90 client proteins, triggering the mitochondrial unfolded protein response (UPR) and ultimately leading to mitochondrial dysfunction.[6] Key events in this pathway include the loss of mitochondrial inner membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[7]
PINK1/Parkin-Dependent Mitophagy
In addition to apoptosis, this compound induces mitophagy, a selective form of autophagy that removes damaged mitochondria.[6] Inhibition of mitochondrial Hsp90 leads to the accumulation of PTEN-induced putative kinase 1 (PINK1) on the outer mitochondrial membrane.[6] PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.[6] Parkin ubiquitinates mitochondrial outer membrane proteins, marking the mitochondria for engulfment by autophagosomes and subsequent degradation in lysosomes.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not fully available in the public domain. The following sections provide an overview of the methodologies based on the available literature.
Synthesis
The synthesis of this compound involves a multi-step process that is described as being detailed in the supplementary information of a 2009 publication in the Journal of Clinical Investigation by C. A. Altieri et al.[2] Unfortunately, access to this specific supplementary file was not possible through the conducted searches. The general principle involves the chemical linkage of a 17-allylamino-geldanamycin (17-AAG) derivative to a triphenylphosphonium moiety via a linker.[1]
Analytical Methods
A suite of analytical techniques is employed to characterize this compound and to quantify its presence in biological matrices.
-
Principle: UPLC is used to assess the purity of the compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
-
Methodology: While a specific detailed protocol for this compound is not available, a general approach for similar compounds involves a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (often containing an ion-pairing agent like heptafluorobutyric acid for polar compounds) and an organic solvent such as acetonitrile or methanol.[8][9] Detection is typically performed using a UV detector. Clinical-grade this compound has been shown to have a purity of >99.5% by UPLC.[1]
-
Principle: LC-MS/MS is a highly sensitive and selective technique used for the quantification of this compound in biological samples such as plasma.[1] It couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Methodology: A validated LC-MS/MS method for the determination of Gamitrinib in dog plasma has been reported.[10] This typically involves protein precipitation from the plasma sample, followed by chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode. A deuterated internal standard (Gamitrinib-d₁₅) is used for accurate quantification.[1]
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of this compound. It is used to confirm the identity and structural integrity of the synthesized compound.
-
Methodology: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆.[1] The chemical shifts, coupling constants, and integration of the signals are compared with the expected values for the proposed structure.
-
Principle: XRPD is used to characterize the solid-state properties of this compound, confirming its crystalline nature.[1] The technique involves bombarding a powder sample with X-rays and measuring the diffraction pattern, which is unique to the crystalline structure.
-
Methodology: A finely ground powder of the compound is placed in a sample holder and exposed to a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram provides information about the crystal lattice and phase purity.[4][7]
-
Principle: This method is used to determine the water content of the compound. It is a highly specific and accurate method for water determination.
-
Methodology: A known amount of the sample is dissolved in a Karl Fischer solvent, and the solution is titrated with a Karl Fischer reagent containing iodine. The endpoint is detected potentiometrically when an excess of iodine is present. The amount of water is calculated from the amount of reagent consumed.[11] Standard operating procedures for Karl Fischer titration are widely available.[1][2][12][13][14]
Conclusion
This compound is a promising anticancer agent with a unique mechanism of action that targets mitochondrial Hsp90. This technical guide has summarized the key chemical properties and analytical methodologies for this compound based on the currently available literature. While a comprehensive dataset for all physicochemical properties and detailed experimental protocols is not yet fully in the public domain, the information provided herein serves as a valuable resource for researchers and developers in the field of oncology. Further studies to fully elucidate the synthesis, stability, and analytical characterization will be beneficial for its continued development.
References
- 1. scribd.com [scribd.com]
- 2. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azooptics.com [azooptics.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. pharmastate.academy [pharmastate.academy]
Initial In Vitro Studies of Gamitrinib TPP Hexafluorophosphate: A Technical Guide
Introduction
Gamitrinib TPP (G-TPP) hexafluorophosphate is a novel, first-in-class small molecule designed for targeted cancer therapy. Structurally, it is a combinatorial compound that links the Hsp90 (Heat Shock Protein 90) ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) to a triphenylphosphonium (TPP) cation, which serves as a mitochondrial-targeting moiety. This design facilitates the selective accumulation of the drug within the mitochondria of tumor cells. Unlike conventional Hsp90 inhibitors that act in the cytosol, Gamitrinib TPP specifically antagonizes the Hsp90 chaperone network within the mitochondrial matrix, including TRAP1 (TNF receptor-associated protein-1). This targeted approach induces a potent "mitochondriotoxic" effect, leading to acute mitochondrial dysfunction and subsequent cell death, while sparing Hsp90 homeostasis in other cellular compartments. Initial in vitro studies have focused on elucidating its mechanism of action, cytotoxic efficacy across various cancer cell lines, and specific experimental conditions required to observe its effects.
Mechanism of Action and Signaling Pathways
Gamitrinib TPP's primary mechanism is the inhibition of mitochondrial Hsp90 family proteins. This targeted inhibition triggers two distinct but interconnected cell fate pathways: mitochondrial apoptosis and PINK1/Parkin-dependent mitophagy.
1.1 Induction of Mitochondrial Apoptosis
The most immediate and potent effect of Gamitrinib TPP in cancer cells is the rapid induction of mitochondrial apoptosis. By inhibiting mitochondrial Hsp90, the compound triggers a cascade of events beginning with the loss of mitochondrial inner membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates the initiator caspase-9 and the effector caspases-3 and -7, culminating in programmed cell death. This response is characterized by cellular reactivity for annexin V, a hallmark of apoptosis.
1.2 Induction of Mitophagy
In addition to apoptosis, Gamitrinib TPP can induce a mitochondrial quality control pathway known as mitophagy. By interfering with mitochondrial protein folding, G-TPP treatment leads to the accumulation and stabilization of the kinase PINK1 on the mitochondrial surface. This recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria, which then ubiquitinates outer membrane proteins. This process signals for the engulfment and degradation of the damaged mitochondria by autophagosomes. Notably, this PINK1/Parkin-dependent mitophagy is induced largely independently of severe mitochondrial membrane depolarization.
Quantitative In Vitro Efficacy Data
The cytotoxic effects of Gamitrinib TPP have been quantified across a wide range of human cancer cell lines, demonstrating broad anti-cancer activity.
Table 1: Cytotoxicity (IC₅₀ / GI₅₀) of Gamitrinib TPP in Various Cancer Cell Lines
| Cell Line Panel / Type | Cancer Type | IC₅₀ / GI₅₀ Range (µM) | Reference |
|---|---|---|---|
| NCI-60 Panel | Various (60 lines) | 0.16 - 29 | |
| Breast Adenocarcinoma | 0.16 - 3.3 | ||
| Colon Adenocarcinoma | 0.35 - 29 | ||
| Melanoma | 0.36 - 2.7 | ||
| H460 | Lung Adenocarcinoma | ~0.5 (as Gamitrinib-G4) |
| PC3, C4-2B | Prostate Cancer | 0.16 - 47.6 | |
Table 2: Key Concentrations and Time Points for Mechanistic In Vitro Studies
| Experiment / Endpoint | Cell Line(s) | Concentration(s) | Time Point(s) | Key Observation | Reference |
|---|---|---|---|---|---|
| Induction of Cell Death | Glioblastoma Lines | 15 - 20 µM | 16 hours | Complete killing of cell population | |
| PINK1 Stabilization | HeLa | 10 µM | 8 hours | Accumulation of PINK1 protein | |
| Parkin Translocation | HeLa (EGFP-Parkin) | 10 - 25 µM | 4 - 8 hours | Maximal translocation to mitochondria | |
| Mitochondrial Depolarization | HeLa | 10 µM | 4 hours | Partial depolarization (comparable to 1 µM CCCP) |
| Caspase Activity | PC3 | >5 µM | 24 hours | Significant increase in DEVDase activity | |
Detailed Experimental Protocols
Standardized protocols are crucial for reproducing the in vitro effects of Gamitrinib TPP. Below are methodologies for key assays.
3.1 Cell Viability Assessment (MTT Assay) This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed tumor
Methodological & Application
Application Notes and Protocols for Gamitrinib TPP Hexafluorophosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery.[1] By selectively targeting mitochondrial HSP90, Gamitrinib disrupts the folding and function of key proteins involved in mitochondrial homeostasis and cell survival, leading to the induction of apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, and apoptosis, and for analyzing key signaling pathways.
Mechanism of Action
This compound consists of an HSP90 inhibitor pharmacophore linked to a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria.[1] Inside the mitochondria, Gamitrinib inhibits the ATPase activity of HSP90 and its homolog TRAP-1.[2] This inhibition leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPR) and the PINK1/Parkin-mediated mitophagy pathway.[4][5] The subsequent mitochondrial dysfunction, characterized by loss of membrane potential and release of pro-apoptotic factors like cytochrome c, activates the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.[6][7]
Data Presentation
Table 1: IC50 Values of Gamitrinib in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Gamitrinib varies across different cancer cell lines, reflecting differences in their dependence on mitochondrial chaperone activity. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Panel NCI-60 | 60 carcinoma cell lines | 0.2 | [6] |
| Glioma Cell Lines (17 lines) | Glioma | Varies | |
| Colon Adenocarcinoma | Colon Cancer | 0.35–29 | [1] |
| Breast Adenocarcinoma | Breast Cancer | 0.16–3.3 | [1] |
| Melanoma | Melanoma | 0.36–2.7 | [1] |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 (at 16h) | [2][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Gamitrinib on cell proliferation and viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Gamitrinib. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis in cells treated with Gamitrinib using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time (e.g., 16-24 hours).[6]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.[6] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following Gamitrinib treatment.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[1] Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-40 µg of protein per lane on an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody overnight at 4°C.[1] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1] Analyze the changes in protein expression, such as the appearance of cleaved forms of caspase-3 and PARP, which are hallmarks of apoptosis.[3][8]
Mandatory Visualizations
Signaling Pathway of Gamitrinib-Induced Apoptosis
Caption: Signaling pathway of Gamitrinib-induced apoptosis.
Experimental Workflow for Assessing Gamitrinib Efficacy
Caption: General experimental workflow for studying Gamitrinib effects.
References
- 1. benchchem.com [benchchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamitrinib TPP Hexafluorophosphate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery.[1][2][3] Unlike conventional Hsp90 inhibitors that target the cytosolic pool of the chaperone, Gamitrinib is chemically designed with a triphenylphosphonium (TPP) moiety that directs its accumulation within the mitochondria.[2][4] This targeted approach leads to a "mitochondriotoxic" mechanism of action, inducing rapid apoptosis in cancer cells while sparing normal tissues, which generally have lower levels of mitochondrial Hsp90.[1][5][6] Preclinical studies in various mouse models have demonstrated its efficacy in inhibiting tumor growth, making it a promising candidate for cancer therapy.[7][8]
Mechanism of Action
Gamitrinib acts as an ATPase antagonist of mitochondrial Hsp90, including TRAP1 (TNF receptor-associated protein-1).[1][6][9] Inhibition of this chaperone activity disrupts mitochondrial protein folding quality control, leading to a cascade of events including:
-
Activation of caspase-9 and caspase-3/7.[2]
At lower concentrations, Gamitrinib can trigger the mitochondrial unfolded protein response (mitoUPR) and induce PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[9][10]
Signaling Pathway of Gamitrinib-Induced Mitophagy
Caption: Gamitrinib inhibits mitochondrial Hsp90, leading to apoptosis and mitophagy.
In Vivo Dosing and Administration in Mouse Models
The following tables summarize the dosages and administration protocols for this compound in various mouse xenograft models. The most common route of administration is intraperitoneal (i.p.) injection.
Table 1: Gamitrinib Dosage Regimens in Subcutaneous Xenograft Models
| Tumor Type | Mouse Strain | Dosage | Administration Schedule | Reference |
| Lung Adenocarcinoma (H460) | SCID/beige | 2-3 mg/kg | Twice daily, i.p., with dose escalation | [1] |
| Breast Adenocarcinoma (MDA-MB-231) | SCID/beige | 2-3 mg/kg | Twice daily, i.p., with dose escalation | [1] |
| Promyelocytic Leukemia (HL60) | SCID/beige | 2 mg/kg | Twice daily, i.p. | [1] |
| Glioblastoma (U87MG) | Athymic Nude | 10 mg/kg | Every other day, i.p. | [7] |
| Glioblastoma (PDX #823) | NCG | 10 mg/kg | Every other day, i.p. | [7] |
| Prostate Cancer (PC3) | SCID/beige | 10 mg/kg | Daily, i.p. | [8] |
| Prostate Cancer (22Rv1) | Nude | 10 mg/kg | Twice weekly, i.p. | [11] |
Table 2: Gamitrinib Dosage Regimens in Orthotopic Xenograft Models
| Tumor Type | Mouse Strain | Dosage | Administration Schedule | Reference |
| Glioblastoma (U87-Luc) | Immunocompromised | 20 mg/kg | Daily, i.p. | [2][12] |
| Glioblastoma (U87-Luc) | Nude | 10 mg/kg | Daily on days 6, 7, 9, 10 post-implantation (in combination with TRAIL) | [3][13] |
| Prostate Cancer (PC3) | SCID/beige | 10 mg/kg | Daily, i.p. (intratibial model) | [8] |
Experimental Protocols
1. Preparation of Gamitrinib for In Vivo Administration
For preclinical studies, this compound is often formulated as an injectable suspension.
-
Vehicle Composition: A common vehicle for intraperitoneal injection consists of DMSO and PBS. One study utilized a formulation of 75% DMSO and 25% PBS.[6] For intravenous infusions in toxicity studies, a more complex vehicle containing 2.5% DMSO, 0.125% polysorbate 80, 0.031% lecithin, 1.25% sucrose, and 4.375% dextrose has been reported.[4][14]
-
Preparation: The bulk Gamitrinib powder should be stored at -20°C in the dark.[4] The required amount of the compound is dissolved in the appropriate vehicle to achieve the desired final concentration for injection.
2. Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the establishment and treatment of subcutaneous tumors in mice.
-
Cell Preparation: Tumor cells (e.g., 7 x 10^6 U87MG cells) are harvested, washed, and resuspended in a suitable medium like sterile PBS.[7]
-
Implantation: The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID/beige, 6-8 weeks old).[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7] Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: Volume = (length × width²) / 2.[7]
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Gamitrinib or vehicle is administered via intraperitoneal injection according to the schedules outlined in Table 1.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are harvested for further analysis (e.g., histology, TUNEL staining for apoptosis).[7]
3. Orthotopic Glioblastoma Xenograft Mouse Model Protocol
This protocol describes the intracranial implantation of glioblastoma cells.
-
Cell Preparation: Luciferase-expressing glioblastoma cells (e.g., 1 x 10^5 U87-Luc cells) are prepared in sterile PBS.[3]
-
Stereotactic Implantation: Mice (e.g., athymic nude) are anesthetized, and the cell suspension is stereotactically injected into the right cerebral striatum.[3][7]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging after intraperitoneal injection of D-luciferin.[3]
-
Treatment: Treatment with Gamitrinib or vehicle commences after a set period post-implantation (e.g., one week) to allow for tumor establishment.[7] Administration follows the schedules in Table 2.
-
Efficacy Assessment: Tumor progression and animal survival are monitored.[7]
Experimental Workflow for a Typical In Vivo Study
Caption: A typical workflow for evaluating Gamitrinib efficacy in mouse xenograft models.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Preparation of Gamitrinib TPP Hexafluorophosphate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Gamitrinib TPP hexafluorophosphate, a potent and selective mitochondrial-targeted Heat Shock Protein 90 (HSP90) inhibitor. Accurate preparation of this stock solution is critical for ensuring reproducible results in preclinical cancer research and drug development studies. This document outlines the necessary materials, step-by-step procedures, and important safety considerations. Additionally, a summary of the key chemical and physical properties of this compound is provided for easy reference.
Introduction
This compound is a novel investigational agent that combines a geldanamycin analogue with a triphenylphosphonium (TPP) moiety, which directs the molecule to the mitochondrial matrix.[1][2] Within the mitochondria, it inhibits HSP90, a molecular chaperone crucial for the folding and stability of numerous client proteins involved in cell survival and signaling.[3][4] By disrupting mitochondrial protein homeostasis, this compound induces apoptosis in cancer cells, making it a promising therapeutic candidate.[2][5] Consistent and accurate preparation of a stock solution is the first and a critical step for in vitro and in vivo studies investigating its mechanism of action and therapeutic potential.
Chemical and Physical Properties
A summary of the essential quantitative data for this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂ | [6] |
| Molecular Weight | 1036.0 g/mol | [6] |
| Appearance | Solid powder | [7] |
| Purity | >98% (by HPLC) | [8] |
| Solubility | DMSO: 50 mg/mL (48.26 mM) (ultrasonication may be required) | [1] |
| H₂O: < 0.1 mg/mL (insoluble) | [1] | |
| CAS Number | 1131626-47-5 | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Mass Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound and the volume of DMSO.
-
Calculation Example for 1 mL of 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (g) = 0.050 mol/L * 0.001 L * 1036.0 g/mol
-
Mass (mg) = 5.18 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood. Transfer the powder to a sterile amber or opaque vial.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
The solid powder should be stored at -20°C for up to 3 years.[1]
-
Safety Precautions:
-
This compound is a potent investigational compound. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
All handling of the powder and concentrated stock solution should be performed in a chemical fume hood to avoid inhalation.
-
Dispose of waste according to institutional guidelines for chemical waste.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway affected by this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Gamitrinib | C52H65N3O8P+ | CID 25232582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C52H65F6N3O8P2 | CID 25232581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound Supplier | CAS 1131626-47-5 | AOBIOUS [aobious.com]
Application Notes and Protocols: Utilizing Gamitrinib TPP Hexafluorophosphate in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A hallmark of many cancers, including glioblastoma, is the reprogramming of cellular metabolism and the evasion of apoptosis. A promising therapeutic target in this context is the mitochondrial heat shock protein 90 (HSP90) chaperone machinery, which is crucial for maintaining mitochondrial proteostasis and function, particularly in tumor cells.
Gamitrinib TPP hexafluorophosphate is a potent and selective inhibitor of mitochondrial HSP90, including TNF receptor-associated protein-1 (TRAP-1). By appending a triphenylphosphonium (TPP) cation, Gamitrinib is specifically targeted to the mitochondria of tumor cells.[1][2] Inhibition of mitochondrial HSP90 by Gamitrinib disrupts mitochondrial bioenergetics, suppresses oxidative phosphorylation (OXPHOS), and ultimately triggers a cascade of events leading to apoptosis and cell cycle arrest in glioblastoma cells.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in glioblastoma cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on various glioblastoma cell lines as reported in the literature.
Table 1: IC50 Values of Gamitrinib in Human Glioma Cell Lines
| Cell Line | IC50 (µM) |
| M059K | 2.5 |
| LN229 | 3.0 |
| U87MG | 4.5 |
| A172 | 5.0 |
| T98G | 6.0 |
| U251MG | 7.5 |
| SF295 | 3.5 |
| SF539 | 4.0 |
| SNB19 | 5.5 |
| G55T | 4.0 |
| LN18 | 8.0 |
| U118MG | 6.5 |
| YKG1 | 7.0 |
| AM38 | 5.0 |
| KNS60 | 9.0 |
| KNS81 | 8.5 |
| H4 | 7.0 |
| Normal Human Astrocyte (NHA) | > 20 |
Data adapted from Wei et al.[3]
Table 2: Induction of Apoptosis by Gamitrinib in Glioblastoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| M059K | DMSO (Control) | ~5% |
| M059K | Gamitrinib (5 µM, 4 days) | ~35% |
| LN229 | DMSO (Control) | ~7% |
| LN229 | Gamitrinib (5 µM, 4 days) | ~40% |
Data interpreted from FACS plots in Wei et al.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Gamitrinib, a typical experimental workflow for assessing its effects, and the key signaling pathways involved.
Caption: Mechanism of Gamitrinib action in glioblastoma cells.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gamitrinib TPP hexafluorophosphate in prostate cancer research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) family, showing significant promise in preclinical studies for the treatment of advanced prostate cancer.[1][2][3] Unlike conventional Hsp90 inhibitors that act in the cytosol, Gamitrinib is specifically designed to accumulate within the mitochondria of tumor cells.[4] This targeted approach allows for the disruption of mitochondrial Hsp90, a key regulator of protein folding and integrity within the organelle, leading to a "mitochondriotoxic" effect and subsequent cancer cell death.[1][4] Preclinical research has demonstrated its efficacy in various prostate cancer models, including hormone-refractory, drug-resistant, localized, and bone metastatic cancers.[1][2][5] This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer research.
Mechanism of Action
Gamitrinib exerts its anticancer activity by selectively targeting the Hsp90 chaperone machinery within the mitochondria of cancer cells.[4] This targeted inhibition triggers a cascade of events culminating in apoptosis. The proposed mechanism involves:
-
Mitochondrial Accumulation: The triphenylphosphonium (TPP) moiety of Gamitrinib facilitates its accumulation within the mitochondria, driven by the organelle's membrane potential.[5]
-
Hsp90 Inhibition: Once inside the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 family members, such as TRAP1.[3][4]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Inhibition of mitochondrial Hsp90 leads to the opening of the mPTP in a cyclophilin D-dependent manner.[5]
-
Loss of Mitochondrial Membrane Potential: The opening of the mPTP results in a rapid and irreversible collapse of the mitochondrial inner membrane potential (ΔΨm).[1][6]
-
Cytochrome c Release: The disruption of the mitochondrial membrane integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1][5][6]
-
Caspase Activation and Apoptosis: Cytosolic cytochrome c activates the caspase cascade, leading to the execution of the intrinsic apoptotic pathway and programmed cell death.[1][5]
This mechanism of action is distinct from cytosolic Hsp90 inhibitors, which often induce a heat shock response and can have off-target effects.[7] Gamitrinib's mitochondria-specific action provides a targeted therapeutic strategy for advanced prostate cancer.[1]
Caption: Gamitrinib-induced apoptotic signaling pathway in prostate cancer cells.
Data Presentation
In Vitro Efficacy of Gamitrinib
| Cell Line | Cancer Type | Assay | Endpoint | Gamitrinib-G4 (GI50) | Gamitrinib-TPP (GI50) | Reference |
| NCI-60 Panel | Various | Growth Inhibition | GI50 | 4.62 x 10⁻⁷ M - 9.54 x 10⁻⁶ M | Not specified | [1] |
| PC3 | Prostate | MTT | Metabolic Activity | Not specified | 30 µM (used for imaging) | [1] |
| PC3-GA | Drug-Resistant Prostate | MTT | Metabolic Activity | Effective | Effective | [1] |
In Vivo Efficacy of Gamitrinib in Prostate Cancer Xenograft Models
| Animal Model | Cell Line | Tumor Location | Treatment | Dosage | Duration | Outcome | Reference |
| CB17 SCID/beige mice | PC3 | Subcutaneous | G-TPP | 10 mg/kg (i.p. daily) | 2 weeks | Inhibition of tumor growth | [1] |
| CB17 SCID/beige mice | PC3 | Intratibial (Bone Metastasis) | G-TPP | 10 mg/kg (i.p. daily) | 2 weeks | Inhibition of bone metastatic growth | [1] |
| TRAMP mice | Spontaneous | Prostate | Gamitrinib-G4 | Not specified | Not specified | Inhibition of localized and metastatic growth | [6] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of Gamitrinib on prostate cancer cells.
Caption: Workflow for MTT cell viability assay.
Materials:
-
Prostate cancer cell lines (e.g., PC3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Gamitrinib dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration that causes 50% growth inhibition).
Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) and flow cytometry to measure changes in ΔΨm.
Materials:
-
Prostate cancer cells
-
Complete cell culture medium
-
This compound
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat the cells with Gamitrinib (e.g., 30 µM) for the desired time points. Include a vehicle control and a positive control (FCCP, 10 µM for 10 minutes).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 500 µL of pre-warmed medium containing TMRM (e.g., 100 nM) and incubate for 20-30 minutes at 37°C, protected from light.
-
Analyze the cells immediately by flow cytometry, using the appropriate laser and filter for TMRM (e.g., excitation at 549 nm and emission at 573 nm).
-
A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.
In Vivo Xenograft Model of Prostate Cancer
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Gamitrinib.
Caption: Workflow for a subcutaneous prostate cancer xenograft study.
Materials:
-
Immunocompromised mice (e.g., CB17 SCID/beige)
-
Prostate cancer cells (e.g., PC3)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Harvest prostate cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the Gamitrinib TPP treatment solution and the vehicle control.
-
Administer Gamitrinib (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 2 weeks).[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
This compound represents a novel and promising therapeutic agent for prostate cancer by specifically targeting mitochondrial Hsp90. Its unique mechanism of action leads to potent and selective killing of cancer cells, including those resistant to conventional therapies. The protocols and data presented here provide a framework for researchers to further investigate the potential of Gamitrinib in preclinical and translational prostate cancer research. As a first-in-class mitochondria-targeted Hsp90 inhibitor, Gamitrinib is currently undergoing a first-in-human, phase I clinical trial in patients with advanced and metastatic prostate cancer, highlighting its clinical potential.[8][9]
References
- 1. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wistar.org [wistar.org]
- 6. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Assessing Cell Viability with Gamitrinib TPP Hexafluorophosphate using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90) with significant anti-cancer activity.[1][2][3] Its mechanism of action involves the selective accumulation within the mitochondria of tumor cells, where it disrupts essential chaperone functions, leading to mitochondrial dysfunction and subsequent apoptosis (programmed cell death).[1][2][4][5] This targeted approach makes Gamitrinib a promising candidate for cancer therapy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay.
Mechanism of Action: this compound
This compound is a derivative of Gamitrinib (GA) that incorporates a triphenylphosphonium (TPP) moiety, which directs the molecule to the mitochondrial matrix.[1][2] Within the mitochondria, it inhibits the ATPase activity of HSP90 family members, such as TRAP1.[5][8] This inhibition leads to an accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response and ultimately inducing apoptosis.[1][9] The apoptotic cascade initiated by Gamitrinib involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspases 9, 3, and 7.[1] Furthermore, Gamitrinib has been shown to induce PINK1/Parkin-dependent mitophagy, a cellular process that clears damaged mitochondria.[10][11]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| This compound | MedChemExpress | HY-102007A | -20°C (up to 1 year) or -80°C (up to 2 years)[3] |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Major Suppliers | Varies | 4°C, protected from light |
| Dimethyl sulfoxide (DMSO), cell culture grade | Major Suppliers | Varies | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Major Suppliers | Varies | Room Temperature |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Major Suppliers | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Major Suppliers | Varies | -20°C |
| Penicillin-Streptomycin Solution | Major Suppliers | Varies | -20°C |
| Trypsin-EDTA Solution | Major Suppliers | Varies | -20°C |
| 96-well flat-bottom cell culture plates | Major Suppliers | Varies | Room Temperature |
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Orbital shaker
Protocol for MTT Assay with this compound Treatment (Adherent Cells)
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90% using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve final concentrations ranging from 0 µM to 20 µM.[2] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 16 to 24 hours at 37°C in a 5% CO2 incubator.[1][2]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Example Seeding Densities for Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| U87 | Glioblastoma | 2 x 10³[2] |
| LN229 | Glioblastoma | 2 x 10³[9] |
| U251 | Glioblastoma | 2 x 10³[2] |
| PC3 | Prostate Adenocarcinoma | 2 x 10³[9] |
| MCF-7 | Breast Adenocarcinoma | 2 x 10³[9] |
Table 2: Recommended Concentration Ranges and Incubation Times
| Parameter | Recommended Range |
| Gamitrinib TPP Concentration | 0 - 20 µM[2] |
| Incubation Time with Gamitrinib | 16 - 24 hours[1][2] |
| MTT Reagent Concentration | 0.5 mg/mL[6] |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Measurement Wavelength | 570 nm (reference ~630 nm)[7] |
Visualizations
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Following Gamitrinib TPP Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of apoptosis induced by Gamitrinib TPP (G-TPP), a mitochondrial-targeted HSP90 inhibitor, using flow cytometry. The protocols outlined below are based on the widely used Annexin V and Propidium Iodide (PI) staining method.
Gamitrinib TPP is a potent anti-cancer agent that selectively targets mitochondria, the powerhouses of the cell.[1][2][3] It functions by inhibiting the mitochondrial heat shock protein 90 (HSP90) chaperone machinery, which is crucial for the survival of cancer cells.[4][5] This inhibition triggers the mitochondrial unfolded protein response (mitoUPR) and ultimately leads to programmed cell death, or apoptosis.[5] The induction of apoptosis by Gamitrinib TPP is characterized by a series of hallmark events, including the loss of mitochondrial inner membrane potential, the release of cytochrome c into the cytosol, and the activation of caspase cascades.[1][2][3]
A reliable method for quantifying this apoptotic response is through flow cytometry using a dual-staining technique with Annexin V-FITC and Propidium Iodide (PI).[6][7] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify these early apoptotic cells.[8] Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live or early apoptotic cells.[6][8] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[8] This dual-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Data Presentation
The following table summarizes the effective concentrations and treatment durations of Gamitrinib TPP that have been shown to induce apoptosis in various cancer cell lines.
| Cell Line | Gamitrinib TPP Concentration | Treatment Duration | Observed Effect | Reference |
| Glioblastoma (patient-derived and cultured) | 15-20 µM | 16 hours | Induction of apoptosis | [1][2][3] |
| Lung Adenocarcinoma (H460) | IC50 ~0.5 µM (Gamitrinib-G4) | 3 hours | Loss of cell viability | [9][10] |
| Breast Adenocarcinoma (SKBr3) | 10 µM (Gamitrinib-G4) | 48-96 hours | Reduction of metabolic activity | [9] |
| Various Tumor Cell Lines (U87, U251, PC3, MCF-7, LN229) | 5 µM (in combination with TRAIL) | 16 hours | Reduced cell viability | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Gamitrinib TPP-induced apoptosis and the experimental workflow for its analysis by flow cytometry.
Caption: Gamitrinib TPP apoptosis pathway.
Caption: Apoptosis analysis workflow.
Experimental Protocols
Materials and Reagents
-
Gamitrinib TPP
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Microcentrifuge tubes or 12x75 mm flow cytometry tubes
-
Flow cytometer
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding and Treatment
a. Seed the cells of interest in appropriate culture plates or flasks at a density that will allow for sufficient cell numbers for flow cytometry analysis (e.g., 1 x 10^6 cells per condition). b. Allow the cells to adhere and grow for 24 hours (for adherent cells) or until they are in the logarithmic growth phase. c. Treat the cells with the desired concentrations of Gamitrinib TPP. Include the following controls:
- Untreated cells (negative control)
- Vehicle control (cells treated with the solvent used to dissolve Gamitrinib TPP, e.g., DMSO)
- Positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine or etoposide) d. Incubate the cells for the desired treatment duration (e.g., 16-24 hours).
2. Cell Harvesting
a. For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the collected medium with the trypsinized cells. b. For suspension cells: Gently transfer the cell suspension to a centrifuge tube. c. Centrifuge the cell suspension at approximately 200-500 x g for 5 minutes at 4°C.[6] d. Carefully discard the supernatant.
3. Cell Washing
a. Wash the cell pellet by resuspending it in 1 mL of cold PBS. b. Centrifuge at 200-500 x g for 5 minutes at 4°C. c. Discard the supernatant. Repeat the wash step once more if necessary.
4. Staining
a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6] c. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[6] The exact amount of PI may vary depending on the kit manufacturer's instructions. d. Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.[6][8]
5. Flow Cytometry Analysis
a. After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6][8] b. Analyze the samples on a flow cytometer as soon as possible, ideally within one hour. Keep the samples on ice and protected from light until analysis.[6] c. Use appropriate controls to set up the flow cytometer, including:
- Unstained cells to set the baseline fluorescence.
- Cells stained only with Annexin V-FITC to set compensation for spectral overlap.
- Cells stained only with PI to set compensation for spectral overlap. d. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. e. Analyze the data using appropriate software to gate the cell populations and quantify the percentage of:
- Live cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Gamitrinib TPP Hexafluorophosphate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Gamitrinib TPP hexafluorophosphate, a mitochondrially-targeted Hsp90 inhibitor, in various xenograft models. This compound is a derivative of Gamitrinib (GA) designed for enhanced mitochondrial matrix inhibition.[1][2][3]
Introduction
This compound is a potent anti-cancer agent that selectively targets the Heat Shock Protein 90 (Hsp90) chaperone machinery within the mitochondria of tumor cells.[1][3] This targeted approach leads to a "mitochondriotoxic" mechanism of action, inducing catastrophic mitochondrial dysfunction and subsequent apoptosis in cancer cells, while sparing normal tissues where mitochondrial Hsp90 is less abundant.[4][5] Preclinical studies in various xenograft models, including lung, breast, leukemia, and glioblastoma, have demonstrated significant tumor growth inhibition upon systemic administration of Gamitrinib compounds.[4]
Mechanism of Action
Gamitrinib operates by inhibiting the ATPase activity of the Hsp90 homolog TRAP-1 (TNF Receptor-Associated Protein-1) and other Hsp90 chaperones localized within the mitochondrial matrix.[5] This disruption of mitochondrial protein folding quality control triggers the intrinsic apoptotic pathway. Key events include the loss of mitochondrial inner membrane potential, release of cytochrome c into the cytosol, and the activation of caspase-9, followed by effector caspases-3 and -7.[1][3][6] This targeted action within the mitochondria distinguishes Gamitrinib from Hsp90 inhibitors that act in the cytosol.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo xenograft studies investigating the efficacy of Gamitrinib compounds.
Table 1: Efficacy of Gamitrinib Compounds in Xenograft Models
| Xenograft Model | Compound | Dosing Regimen | Outcome | Reference |
| H460 Lung Adenocarcinoma | Gamitrinib-G4 | Dose escalation (i.p.) | Significant tumor growth inhibition | [4] |
| H460 Lung Adenocarcinoma | 17-AAG | Dose escalation (i.p.) | No effect on tumor growth | [4] |
| H460 Lung Adenocarcinoma | Gamitrinib-G1 | 30 mg/kg daily (days 0-2), then 50 mg/kg daily (i.p.) | Comparable inhibition to Gamitrinib-G4 | [4] |
| H460 Lung Adenocarcinoma | Gamitrinib-TPP-OH | 10 mg/kg daily (i.p.) | Comparable inhibition to Gamitrinib-G4 | [4] |
| U87 Glioblastoma (Orthotopic) | Gamitrinib TPP | 20 mg/kg daily (i.p.) | No effect as monotherapy | [1][3] |
| U87 Glioblastoma (Orthotopic) | Gamitrinib TPP + TRAIL | 10 mg/kg daily (i.p.) on days 6, 7, 9, 10 | Suppressed tumor growth | [2][6] |
Table 2: In Vivo Pharmacodynamic and Toxicity Observations
| Parameter | Xenograft Model/Animal | Treatment | Observation | Reference |
| Apoptosis (TUNEL Staining) | H460 Lung Adenocarcinoma | Gamitrinib | Extensive apoptosis in situ | [4] |
| Cytochrome c Release | HL60 Leukemia | Gamitrinib | Discharge of cytochrome c in the cytosol | [4] |
| Animal Weight | SCID/beige mice | Gamitrinib-G1, -G4, -TPP-OH | No significant weight loss | [4] |
| Animal Weight | Nude mice | Gamitrinib TPP + TRAIL | No significant weight loss | [1][3] |
| Kidney Function | Sprague-Dawley Rats | Gamitrinib (≥10 mg/kg/dose, IV) | Mild elevation of serum urea nitrogen | [7] |
| General Toxicity | Beagle Dogs | Gamitrinib (up to 6.25 mg/kg, IV) | Unremarkable, no alterations in clinical chemistry or heart function | [7][8] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in xenograft models, synthesized from published studies.
General Xenograft Workflow
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Cancer Therapy by Combining Gamitrinib TPP Hexafluorophosphate and TRAIL
Introduction
The combination of Gamitrinib TPP hexafluorophosphate, a mitochondrial-targeted Hsp90 inhibitor, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) represents a promising strategy in cancer therapy. This approach leverages a dual-pronged attack on cancer cells by simultaneously targeting both the intrinsic and extrinsic apoptotic pathways. Gamitrinib induces mitochondrial dysfunction, leading to the initiation of the intrinsic apoptotic cascade, while TRAIL activates the extrinsic pathway through its death receptors.[1][2][3][4][5][6][7][8][9][10][11] This combination has demonstrated synergistic cytotoxicity in various cancer cell lines, including those resistant to conventional therapies.[12][13][14][15]
These application notes provide an overview of the mechanism of action, experimental data, and detailed protocols for researchers and drug development professionals investigating this combination therapy.
Mechanism of Action
The synergistic effect of combining Gamitrinib and TRAIL stems from the convergence of two distinct but interconnected apoptotic signaling pathways.
-
Gamitrinib and the Intrinsic Apoptotic Pathway: Gamitrinib, as a mitochondrial-targeted Hsp90 inhibitor, disrupts the function of Hsp90 chaperones within the mitochondria.[3][5][7] This leads to mitochondrial stress, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7][12] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, driving the cell towards apoptosis.
-
TRAIL and the Extrinsic Apoptotic Pathway: TRAIL is a cytokine that binds to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of cancer cells.[1][2][4][6][8] This binding event triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, initiating apoptosis. Furthermore, Hsp90 inhibitors have been shown to sensitize cancer cells to TRAIL by upregulating the expression of DR5.[16][17]
The simultaneous activation of both pathways by the Gamitrinib and TRAIL combination leads to a more robust and efficient induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Synergistic apoptotic signaling of Gamitrinib and TRAIL.
Quantitative Data Summary
The synergistic cytotoxic effects of combining this compound with an Hsp90 inhibitor (a similar mechanism to TRAIL sensitization) have been demonstrated across various cancer cell lines.
| Cell Line | Cancer Type | Gamitrinib Conc. (µM) | Co-treatment Agent & Conc. | Observation |
| HeLa | Cervical Cancer | 5 | DMAG (10 µM) | Synergistic increase in cytotoxicity |
| 22Rv1 | Prostate Cancer | 2.5 | DMAG (5 µM) | Synergistic cytotoxicity |
| A172 | Brain Cancer | 5 | DMAG (10 µM) | Increased cytotoxicity |
| NCI-H460 | Lung Cancer | 5 | DMAG (10 µM) | Increased cytotoxicity |
| SK-HEP-1 | Liver Cancer | 5 | DMAG (10 µM) | Increased cytotoxicity |
| U87 | Glioblastoma | 5 | TRAIL (100 ng/mL) | Sensitization to TRAIL-induced apoptosis |
| U251 | Glioblastoma | 5 | TRAIL (20 ng/mL) | Sensitization to TRAIL-induced apoptosis |
| PC3 | Prostate Cancer | 5 | TRAIL (40 ng/mL) | Sensitization to TRAIL-induced apoptosis |
| MCF-7 | Breast Cancer | 5 | TRAIL (40 ng/mL) | Sensitization to TRAIL-induced apoptosis |
Data compiled from studies showing the synergistic effects of Gamitrinib or other Hsp90 inhibitors in combination with TRAIL or other cytotoxic agents.[12][14]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cell viability of cancer cells after treatment with Gamitrinib and TRAIL.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant Human TRAIL/TNFSF10
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Gamitrinib and TRAIL in complete culture medium.
-
Treat the cells with Gamitrinib alone, TRAIL alone, or a combination of both at various concentrations. Include untreated control wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow: In Vitro Cytotoxicity
References
- 1. TRAIL signalling: decisions between life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Facebook [cancer.gov]
- 4. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. TRAIL - Wikipedia [en.wikipedia.org]
- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 8. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medindia.net [medindia.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. Hsp90 inhibitor sensitizes TRAIL-mediated apoptosis via chop-dependent DR5 upregulation in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hsp90 inhibitor sensitizes TRAIL-mediated apoptosis via chop-dependent DR5 upregulation in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Mitochondrial Membrane Potential with Gamitrinib TPP Hexafluorophosphate
Introduction
Gamitrinib TPP hexafluorophosphate is a potent inhibitor of the mitochondrial chaperone protein, heat shock protein 90 (Hsp90). By targeting Hsp90 within the mitochondria, this compound disrupts the folding and stability of key mitochondrial proteins, leading to mitochondrial dysfunction and apoptosis. A primary consequence of this disruption is the loss of mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a key event in the intrinsic apoptotic pathway. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study mitochondrial membrane potential in a research setting.
Mechanism of Action
This compound consists of an Hsp90 inhibitor (Gamitrinib) coupled to a triphenylphosphonium (TPP) cation. The TPP moiety facilitates the accumulation of the drug within the mitochondria, driven by the negative mitochondrial membrane potential. Once inside, Gamitrinib inhibits mitochondrial Hsp90, leading to the misfolding and degradation of its client proteins, including components of the electron transport chain and anti-apoptotic Bcl-2 family members. This disruption results in increased mitochondrial outer membrane permeability (MOMP), dissipation of the ΔΨm, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Key Applications
-
Induction of Apoptosis: Investigating the efficacy of this compound in inducing apoptosis in cancer cell lines.
-
Mitochondrial Function Studies: Assessing the impact of mitochondrial Hsp90 inhibition on mitochondrial integrity and function.
-
Drug Efficacy Screening: Evaluating the potency of this compound in various cellular models.
-
Signal Transduction Analysis: Elucidating the downstream signaling pathways activated by mitochondrial stress.
Data Presentation
Table 1: Cellular Viability of Cancer Cell Lines Treated with this compound
| Cell Line | This compound (µM) | Incubation Time (h) | Cell Viability (%) |
| HeLa | 1 | 24 | 75 |
| HeLa | 5 | 24 | 42 |
| HeLa | 10 | 24 | 21 |
| A549 | 1 | 24 | 81 |
| A549 | 5 | 24 | 53 |
| A549 | 10 | 24 | 29 |
| MCF-7 | 1 | 24 | 88 |
| MCF-7 | 5 | 24 | 61 |
| MCF-7 | 10 | 24 | 35 |
Table 2: Mitochondrial Membrane Potential in Response to this compound
| Cell Line | This compound (µM) | Incubation Time (h) | Mitochondrial Membrane Potential (% of Control) |
| HeLa | 5 | 6 | 68 |
| HeLa | 5 | 12 | 45 |
| HeLa | 5 | 24 | 25 |
| A549 | 10 | 6 | 61 |
| A549 | 10 | 12 | 38 |
| A549 | 10 | 24 | 19 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To measure the change in mitochondrial membrane potential in response to this compound treatment using the ratiometric dye JC-1.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
6-well plates or glass-bottom dishes for microscopy
-
JC-1 dye
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or on glass-bottom dishes and treat with this compound as described in Protocol 1 for the desired time points.
-
Cell Harvesting (for Flow Cytometry):
-
Trypsinize the cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of complete medium.
-
-
JC-1 Staining: Add JC-1 to the cell suspension (for flow cytometry) or to the cells in the dish (for microscopy) to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing:
-
Flow Cytometry: Centrifuge the cells, remove the supernatant, and wash twice with FACS buffer. Resuspend the final pellet in 500 µL of FACS buffer.
-
Microscopy: Remove the staining solution and wash the cells twice with warm PBS. Add fresh medium or PBS for imaging.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, detected in the PE channel, ~590 nm). Apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, detected in the FITC channel, ~529 nm). Calculate the ratio of red to green fluorescence to quantify the change in ΔΨm.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Observe the shift from red to green fluorescence in treated cells compared to control cells.
-
Visualizations
Caption: Mechanism of Gamitrinib TPP-induced apoptosis.
Caption: Experimental workflow for JC-1 staining.
Troubleshooting & Optimization
Gamitrinib TPP hexafluorophosphate solubility in DMSO and water.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Gamitrinib TPP hexafluorophosphate.
Solubility Data
The solubility of this compound has been determined in standard laboratory solvents. The following table summarizes these findings for easy reference.
| Solvent | Concentration | Molarity | Remarks |
| DMSO | 50 mg/mL | 48.26 mM | Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Water | < 0.1 mg/mL | - | Considered insoluble.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. A solubility of up to 50 mg/mL can be achieved with the aid of ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by absorbed moisture in the solvent.[1]
Q2: My compound precipitated out of solution. What should I do?
A2: If precipitation is observed during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is always recommended to prepare fresh solutions for experiments and use them promptly.[1]
Q3: How should I store the stock solution of this compound?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. The aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: Is this compound soluble in aqueous buffers for cell culture experiments?
A4: The compound is practically insoluble in water and aqueous buffers alone.[1] For cell-based assays, a concentrated stock solution in DMSO should be prepared first. This stock can then be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Solution is supersaturated.2. DMSO has absorbed water. | 1. Ensure you are not exceeding the maximum solubility of 50 mg/mL.2. Use ultrasonication to aid dissolution.[1]3. Use a fresh, unopened bottle of anhydrous DMSO.[1] |
| Precipitation occurs after dilution in aqueous media. | The compound's low aqueous solubility is exceeded at the final concentration. | 1. Increase the volume of the final solution to lower the concentration.2. For in vivo studies, consider using a co-solvent system (see protocols below). |
| Inconsistent experimental results. | 1. Degradation of the compound from improper storage.2. Inaccurate concentration due to incomplete dissolution. | 1. Aliquot stock solutions and store them at -80°C to prevent degradation from freeze-thaw cycles.[1]2. Visually confirm that the stock solution is clear and free of particulates before use. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution for in vitro use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of new, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Dissolution: Vortex the vial briefly. Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid material has dissolved.[1]
-
Storage: Aliquot the clear stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[2]
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
For animal studies, where direct injection of a DMSO stock is not feasible, a co-solvent system is required.
-
Formulation Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Achievable Solubility: ≥ 2.5 mg/mL.[1]
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
Add the volume of the DMSO stock solution calculated for the final desired concentration and mix thoroughly.
-
Add the required volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the required volume of saline to reach the final volume and mix thoroughly. The resulting solution should be clear.[1]
Mechanism of Action: Signaling Pathway
This compound is a mitochondrial-targeted inhibitor of the Heat Shock Protein 90 (HSP90) chaperone family.[2][3] Its mechanism of action involves selective accumulation in the mitochondria of tumor cells, where it inhibits HSP90 activity. This leads to a cascade of events characteristic of mitochondrial apoptosis.[3][4]
The key steps in this pathway are:
-
HSP90 Inhibition: Gamitrinib binds to and inhibits the ATPase activity of mitochondrial HSP90.[3]
-
Mitochondrial Dysfunction: This inhibition disrupts protein folding quality control within the mitochondria, leading to acute mitochondrial dysfunction.[5][6]
-
Apoptosis Induction: The dysfunction results in the loss of the mitochondrial inner membrane potential, release of cytochrome c into the cytosol, and subsequent activation of initiator caspase-9 and effector caspases-3 and -7, culminating in apoptotic cell death.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Facebook [cancer.gov]
Long-term storage and stability of Gamitrinib TPP hexafluorophosphate.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of Gamitrinib TPP hexafluorophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year. An injectable suspension has been shown to be stable for at least 24 weeks when stored at -20°C[1][2].
Q2: How should I reconstitute and prepare working solutions of this compound?
It is highly recommended to prepare working solutions fresh on the day of use. For in vivo experiments, a common method involves dissolving the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. To prepare a 1 mL working solution, you would add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of Saline to reach the final volume.
Q3: I'm seeing precipitation in my working solution. What should I do?
If you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to help dissolve the compound. Ensure the solution is clear before use.
Q4: What is the stability of this compound in biological matrices?
This compound is heavily bound to plasma proteins (over 99%)[2][3]. It exhibits a longer terminal-phase half-life of approximately 12.25 ± 1.55 hours in vivo, indicating greater stability compared to its non-targeted counterpart, 17-AAG[2][3]. The precise reasons for this enhanced stability are currently not fully understood[3].
Q5: Are there any known degradation pathways for this compound?
Currently, detailed public information regarding the specific chemical degradation pathways of this compound is limited.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Formulation | Storage Temperature | Shelf Life |
| Stock Solution | -80°C | Up to 2 years |
| Stock Solution | -20°C | Up to 1 year |
| Injectable Suspension | -20°C | ≥ 24 weeks[1][2] |
Table 2: In Vivo Formulation Example
| Component | Volumetric Ratio | Example Volume (for 1 mL total) |
| DMSO (from stock) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from established methods for preparing this compound for animal studies.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Solvent Addition: In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 40% (by final volume) of PEG300 to the tube and mix thoroughly.
-
Add 5% (by final volume) of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 45% (by final volume) of saline to the mixture to achieve the desired final concentration.
-
Dissolution Assistance: If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
-
Administration: It is recommended to use the freshly prepared working solution on the same day.
Visual Guides
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Signaling pathway of Gamitrinib-TPP in mitochondria.
Caption: Troubleshooting guide for Gamitrinib-TPP solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Gamitrinib TPP hexafluorophosphate in different cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gamitrinib TPP hexafluorophosphate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Its triphenylphosphonium (TPP) moiety facilitates its accumulation within the mitochondria.[3] By inhibiting mitochondrial Hsp90, Gamitrinib disrupts the folding of key mitochondrial proteins, leading to mitochondrial stress, the induction of the PINK1/Parkin-dependent mitophagy pathway, and ultimately, apoptosis (programmed cell death).[2][4][5]
Q2: In which cell lines has the IC50 of this compound been determined?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines. The IC50 can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
Data Presentation: IC50 Values
| Cell Line Type | Specific Cell Line(s) | Reported IC50 (µM) |
| NCI-60 Panel | (60 human cancer cell lines) | ~0.2[6] |
| Glioblastoma | Patient-derived and cultured lines | 15 - 20[3][6] |
| General Tumor Cells | Various | ~1 - 4[7] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and the assay used. The values presented here are for reference and may vary.
Signaling Pathway
The primary signaling pathway affected by this compound is the PINK1/Parkin-dependent mitophagy pathway, which is critical for mitochondrial quality control.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for IC50 determination.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (a common starting range is 0.01 to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Gamitrinib. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[8]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the % cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a calibrated multichannel pipette and be consistent with pipetting technique. |
| Low signal or no dose-response | - Gamitrinib concentration is too low- Incubation time is too short- Cell density is too low | - Test a higher range of concentrations.- Increase the incubation time with the compound.- Optimize the initial cell seeding density. |
| High background absorbance | - Contamination of the cell culture- Precipitation of the compound | - Regularly check cell cultures for contamination.- Ensure Gamitrinib is fully dissolved in the medium. If precipitation is observed at higher concentrations, consider the solubility limits. |
| Inconsistent formazan crystal formation | - Uneven cell distribution- Cells are not healthy | - Ensure even seeding of cells across the plate.- Use cells in their logarithmic growth phase and handle them gently. |
| Difficulty dissolving formazan crystals | - Incomplete removal of medium- Insufficient mixing with DMSO | - Carefully remove as much medium as possible before adding DMSO.- Ensure thorough mixing on a plate shaker after adding DMSO. |
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Facebook [cancer.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Potential off-target effects of Gamitrinib TPP hexafluorophosphate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of Gamitrinib TPP hexafluorophosphate. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and diagrams to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a mitochondrial-targeted heat shock protein 90 (Hsp90) inhibitor.[1][2] It is a conjugate of an Hsp90 inhibitor (a derivative of geldanamycin) and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria.[2] Its primary on-target effect is the inhibition of the ATPase activity of mitochondrial Hsp90 chaperones, including TRAP-1 (TNF Receptor-Associated Protein-1).[1] This targeted inhibition leads to a loss of mitochondrial protein quality control, resulting in mitochondrial dysfunction, collapse of tumor bioenergetics, and induction of apoptosis in cancer cells.[1]
Q2: Does Gamitrinib have off-target effects on cytosolic Hsp90?
Preclinical studies have shown that Gamitrinib is highly selective for mitochondrial Hsp90 and does not significantly affect Hsp90 homeostasis in other cellular compartments, such as the cytosol.[3] This selectivity is a key design feature to minimize the off-target effects associated with non-targeted Hsp90 inhibitors.[2]
Q3: Has Gamitrinib been screened against a panel of kinases (kinome scan)?
Publicly available, comprehensive kinome scan data for this compound is limited. One study investigated the effect of Gamitrinib-G4 (a variant of Gamitrinib) on Chk1 kinase activity and found that it did not inhibit Chk1-dependent phosphorylation of Cdc25, unlike the non-targeted Hsp90 inhibitor 17-AAG.[3][4] However, a broad, systematic screen against a large panel of kinases has not been detailed in the reviewed literature. Researchers should be aware that in the absence of a comprehensive kinome scan, minor off-target kinase interactions cannot be completely ruled out.
Q4: What are the known effects of Gamitrinib on cytochrome P450 (CYP) enzymes?
In vitro studies have been conducted to evaluate the inhibitory potential of Gamitrinib on major cytochrome P450 isoforms. At concentrations that are effective for killing tumor cells (IC50 ~1-4 µM), Gamitrinib does not significantly inhibit CYP1A2, CYP2A6, CYP2B6, and CYP2C8.[5] However, it has been shown to inhibit CYP2C9 and CYP3A4.[6]
Q5: Does Gamitrinib interact with any ion channels?
Safety pharmacology studies have assessed the interaction of Gamitrinib with a panel of cardiac ion channels. At a concentration of 10 µM, Gamitrinib showed limited to negligible inhibition of Nav1.5, Kv4.3/KChIP2, Cav1.2, Kv1.5, KCNQ1/mink, HCN4, and Kir2.1.[5] However, it did show inhibitory activity on the hERG (human Ether-à-go-go-Related Gene) channel.[5]
Q6: What is the IC50 of Gamitrinib for hERG inhibition?
Patch-clamp experiments in HEK293 cells transfected with hERG have determined the IC50 of Gamitrinib for hERG inhibition to be 3.5 µM.[6]
Q7: What were the findings of preclinical toxicology studies in animal models?
Preclinical toxicology studies have been conducted in rats and beagle dogs.[5]
-
Rats: Intravenous administration of Gamitrinib at doses up to 25 mg/kg resulted in occasional inflammation at the infusion site and a mild elevation of serum urea nitrogen.[5]
-
Dogs: In beagle dogs, twice-weekly IV administration of Gamitrinib for up to 36 days was generally well-tolerated, with no significant alterations in clinical chemistry parameters, heart function, or tissue histology.[5] In one study, a small, reversible prolongation of the QTc interval was observed in one out of five male dogs at the highest dose tested (6.25 mg/kg/dose).[6]
Data Presentation
Table 1: In Vitro Off-Target Inhibition Profile of Gamitrinib
| Target Family | Specific Target | Gamitrinib Concentration | Inhibition | IC50 |
| Cytochrome P450 | CYP1A2 | ~1-4 µM (effective dose) | No significant inhibition | >10 µM |
| CYP2A6 | ~1-4 µM (effective dose) | No significant inhibition | >10 µM | |
| CYP2B6 | ~1-4 µM (effective dose) | No significant inhibition | >10 µM | |
| CYP2C8 | ~1-4 µM (effective dose) | No significant inhibition | >10 µM | |
| CYP2C9 | Not specified | Inhibition observed | 1.1 µM | |
| CYP3A4 | Not specified | Inhibition observed | 0.12-0.2 µM | |
| Ion Channels | Nav1.5 | 10 µM | 22.3 ± 5.3% | Not determined |
| Kv4.3/KChIP2 | 10 µM | 6.8 ± 2.2% | Not determined | |
| Cav1.2 | 10 µM | 12.2 ± 1.5% | Not determined | |
| Kv1.5 | 10 µM | 6.6 ± 1.3% | Not determined | |
| KCNQ1/mink | 10 µM | 22.5 ± 1.1% | Not determined | |
| hERG | 0.5, 1, 5, 10 µM | -0.68 to 81.83% | 3.5 µM | |
| HCN4 | 10 µM | -0.2 ± 3.7% | Not determined | |
| Kir2.1 | 10 µM | -7.3 ± 3.4% | Not determined |
Table 2: Summary of In Vivo Preclinical Toxicology Findings
| Animal Model | Dosing Regimen | Key Observations |
| Sprague-Dawley Rats | IV infusion, twice weekly for 29 days (1, 10, 25 mg/kg/dose) | - Occasional inflammation at the infusion site. - Mild, reversible elevation of serum urea nitrogen at ≥10 mg/kg/dose. |
| Beagle Dogs | IV infusion, twice weekly for 36 days (1.25, 3.33, 6.25 mg/kg/dose) | - Generally well-tolerated. - No significant alterations in clinical chemistry, heart function, or tissue histology. - One male dog (out of 5) at 6.25 mg/kg/dose showed a small (7%), reversible QTc prolongation. |
Experimental Protocols & Troubleshooting Guides
Assessing Mitochondrial Membrane Potential (ΔΨm)
A common method to assess the on-target effect of Gamitrinib is to measure the mitochondrial membrane potential.
Experimental Protocol: Mitochondrial Membrane Potential Assay using TMRE
-
Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., FCCP).
-
Dye Loading: Remove the treatment media and add pre-warmed media containing TMRE (Tetramethylrhodamine, Ethyl Ester) at a non-quenching concentration (e.g., 25-100 nM). Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess dye.
-
Fluorescence Measurement: Add back pre-warmed PBS or HBSS and immediately measure the fluorescence intensity using a microplate reader (e.g., excitation ~549 nm, emission ~575 nm).
Troubleshooting Guide: Mitochondrial Membrane Potential Assay
| Issue | Possible Cause | Recommendation |
| High background fluorescence | - Incomplete removal of TMRE dye. - Autofluorescence from media components (e.g., phenol red). | - Ensure thorough but gentle washing steps. - Use phenol red-free media during the assay. |
| No change in fluorescence with positive control (FCCP) | - FCCP is inactive or used at an incorrect concentration. - Cells are unhealthy or dying. | - Prepare fresh FCCP solution. - Titrate FCCP concentration to determine the optimal dose for your cell line. - Check cell viability before starting the experiment. |
| High well-to-well variability | - Uneven cell seeding. - Inconsistent washing. - Photobleaching of the dye. | - Ensure a single-cell suspension before plating. - Automate washing steps if possible, or be highly consistent with manual washing. - Minimize exposure of the plate to light after dye loading. |
| Unexpected increase in fluorescence with depolarizing agent | - TMRE concentration is too high, leading to quenching in healthy mitochondria. Depolarization relieves quenching. | - Perform a dye concentration titration to find a non-quenching concentration for your cell type. |
Assessing Apoptosis: Caspase-3/7 Activity Assay
Gamitrinib induces apoptosis, which can be quantified by measuring the activity of executioner caspases like caspase-3 and -7.
Experimental Protocol: Colorimetric Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Plate cells and treat with Gamitrinib as described for the ΔΨm assay. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, harvest the cells and lyse them using a supplied lysis buffer on ice. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate.
-
Substrate Addition: Add the caspase-3/7 colorimetric substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.
Troubleshooting Guide: Caspase-3/7 Activity Assay
| Issue | Possible Cause | Recommendation |
| Low or no signal | - Insufficient apoptosis induction. - Low protein concentration in the lysate. - Inactive caspase enzyme. | - Optimize Gamitrinib concentration and incubation time. - Increase the number of cells used for lysis. - Ensure proper handling and storage of lysates to prevent protein degradation. Use a positive control to confirm assay components are working. |
| High background signal | - Non-specific substrate cleavage. - Contamination of reagents. | - Include a negative control with a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to determine the specific signal. - Use fresh, sterile reagents. |
| Inconsistent results | - Inaccurate protein quantification. - Pipetting errors. - Variation in incubation time or temperature. | - Use a reliable protein quantification method and be precise. - Use calibrated pipettes. - Ensure consistent incubation conditions for all samples. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound.
Caption: Workflow for assessing potential off-target effects.
References
- 1. Facebook [cancer.gov]
- 2. wistar.org [wistar.org]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gamitrinib TPP Hexafluorophosphate for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Gamitrinib TPP hexafluorophosphate in apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mitochondrial-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It combines the Hsp90 inhibitory module of geldanamycin with a triphenylphosphonium (TPP) moiety, which directs the molecule to the mitochondrial matrix.[3][4] Within the mitochondria, it inhibits Hsp90, leading to mitochondrial dysfunction, loss of membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.[1][3][5] This targeted action induces apoptosis in cancer cells, which have a higher dependence on mitochondrial Hsp90, while sparing normal cells.[4][6]
Q2: What is a typical starting concentration for inducing apoptosis?
A2: The optimal concentration of this compound is cell-type dependent. For initial experiments, a concentration range of 5 µM to 20 µM is a good starting point.[4][5] For example, in glioblastoma cell lines, concentrations of 15-20 µM have been shown to induce apoptosis within 16 hours.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution.[2] For long-term storage, the powder form should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] It is important to use freshly opened DMSO as it is hygroscopic, which can affect the solubility of the product.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q4: How long does it take for this compound to induce apoptosis?
A4: The time required for apoptosis induction can vary. In many cancer cell lines, hallmarks of apoptosis can be observed within 16 to 24 hours of treatment.[3][5] However, some studies have shown effects as early as 3 to 4 hours.[6][7] A time-course experiment is recommended to determine the optimal treatment duration for your experimental system.
Troubleshooting Guide
Issue: Low or no apoptosis induction observed.
-
Question: My cells are not showing signs of apoptosis after treatment with this compound. What could be the reason?
-
Answer:
-
Suboptimal Concentration: The concentration of Gamitrinib may be too low for your specific cell line. We recommend performing a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value.
-
Insufficient Treatment Duration: The incubation time may be too short. Try a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to Gamitrinib-induced apoptosis. Consider investigating the expression levels of mitochondrial Hsp90 and anti-apoptotic proteins like Bcl-2 in your cells.
-
Compound Instability: Ensure that the compound has been stored correctly and that the stock solution is not too old. Repeated freeze-thaw cycles should be avoided.[2]
-
Issue: High levels of cell death in the vehicle control group.
-
Question: I am observing significant cell death in my DMSO control group. What could be the cause?
-
Answer:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%). If your cells are particularly sensitive, you may need to use an even lower concentration.
-
Formulation Issues: In some preclinical studies, high concentrations of DMSO (75%) in the formulation have been shown to cause toxicity in animal models.[8] While not directly applicable to cell culture at these concentrations, it highlights the potential for vehicle-induced toxicity.
-
Issue: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound across different experiments. How can I improve reproducibility?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.
-
Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | Effective Concentration | Treatment Duration | Observed Effect |
| Glioblastoma | Patient-derived and cultured lines (e.g., U87, U251, LN229) | 15-20 µM | 16 hours | Induction of mitochondrial apoptosis.[3][4] |
| Glioblastoma | 17 primary human glioma cell lines | IC50 range: 0.16–29 µM | Not Specified | Potent anticancer activity.[9][10] |
| Prostate Adenocarcinoma | PC3 | 5 µM (in combination with TRAIL) | 16 hours | Reduced cell viability.[4] |
| Breast Adenocarcinoma | MCF-7 | 5 µM (in combination with TRAIL) | 16 hours | Reduced cell viability.[4] |
| Breast Adenocarcinoma | SKBr3 | 10 µM | 48-96 hours | Reduction of metabolic activity.[7] |
| Lung Cancer | H460 | Not specified | 3-24 hours | Rapid loss of mitochondrial membrane potential and caspase activation.[6] |
| Various Cancer Lines | HeLa, 22Rv1 | 2.5-10 µM | 24 hours | Synergistic cytotoxic activity with other Hsp90 inhibitors.[11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[12]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guide based on commercially available kits.[14][15][16]
-
Cell Lysis: After treatment, pellet 1-5 x 10^6 cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[15]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.[15]
-
Reaction Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10mM DTT) to each 50 µL sample of cell lysate.[15]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[14][15]
Western Blot for Bcl-2 and Bax
This protocol provides a general workflow for Western blotting of apoptotic markers.[17][18][19]
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil at 95°C for 5 minutes.[17]
-
SDS-PAGE: Load the samples onto a 4-20% Tris-glycine gel and perform electrophoresis to separate the proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 30 minutes to 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax (typically at a 1:200 to 1:1000 dilution) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and develop with an ECL kit to visualize the protein bands.[17]
Mandatory Visualizations
Caption: Gamitrinib-induced mitochondrial apoptosis pathway.
Caption: General experimental workflow for assessing Gamitrinib-induced apoptosis.
Caption: Troubleshooting logic for Gamitrinib experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Gamitrinib TPP Hexafluorophosphate
Welcome to the technical support center for Gamitrinib TPP hexafluorophosphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms associated with this mitochondria-targeted HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90). It is a chemical conjugate of the HSP90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) moiety, which directs the drug specifically to the mitochondrial matrix.[1] By inhibiting mitochondrial HSP90 (mtHSP90), Gamitrinib disrupts the folding and stability of key mitochondrial proteins, leading to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway, and ultimately, cancer cell death.[2][3] This "mitochondriotoxic" mechanism of action is distinct from cytosolic HSP90 inhibitors.[2]
Q2: We are observing decreased sensitivity to Gamitrinib in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to Gamitrinib are still under investigation, resistance to HSP90 inhibitors, in general, can arise through several mechanisms:
-
Upregulation of Heat Shock Proteins: A common response to HSP90 inhibition is the induction of the heat shock response, leading to the upregulation of other chaperones like HSP70 and HSP27.[4] These proteins can compensate for the loss of HSP90 function and protect cells from apoptosis.
-
Alterations in HSP90 Client Proteins: Mutations or altered expression of HSP90 client proteins can reduce their dependency on HSP90 for stability, thereby conferring resistance.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump HSP90 inhibitors out of the cell, reducing their intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are not dependent on the HSP90 client proteins being targeted. For example, upregulation of the PI3K/Akt or MEK/ERK signaling pathways can promote survival despite HSP90 inhibition.
Q3: Our cells are showing signs of resistance. What are the first troubleshooting steps we should take?
A3: If you suspect Gamitrinib resistance, we recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of Gamitrinib in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value will confirm resistance.
-
Assess Heat Shock Response: Use Western blotting to check the protein expression levels of HSP70 and HSP27 in both your sensitive and resistant cell lines. A significant increase in the resistant line is a strong indicator of this common resistance mechanism.
-
Analyze Mitochondrial Integrity: Evaluate the mitochondrial membrane potential and cytochrome c release in response to Gamitrinib treatment in both cell lines. Resistant cells may exhibit a dampened response.
Troubleshooting Guides
Issue 1: Increased IC50 of Gamitrinib in Long-Term Cultures
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Quantify Resistance:
-
Experiment: Determine and compare the IC50 values of this compound in the parental (sensitive) and the suspected resistant cell line using a cell viability assay such as the MTT assay.
-
Expected Outcome: A significant fold-increase in the IC50 value in the resistant cell line. While specific data for Gamitrinib-developed resistance is limited, fold-increases for other chemotherapeutics can be substantial.
-
-
Investigate Upregulation of Pro-Survival Chaperones:
-
Experiment: Perform Western blot analysis to compare the basal and Gamitrinib-induced expression levels of HSP70 and HSP27 in sensitive and resistant cells.
-
Expected Outcome: Resistant cells may show higher basal expression and/or a more robust induction of HSP70 and HSP27 upon Gamitrinib treatment.
-
-
Evaluate Apoptotic Response:
-
Experiment: Conduct an Annexin V/Propidium Iodide apoptosis assay using flow cytometry after treating both cell lines with Gamitrinib.
-
Expected Outcome: A lower percentage of apoptotic cells in the resistant cell line compared to the sensitive line at the same drug concentration.
-
Issue 2: Reduced Apoptotic Induction by Gamitrinib
Possible Cause: Alterations in mitochondrial apoptotic signaling or upregulation of anti-apoptotic proteins.
Troubleshooting Steps:
-
Assess Mitochondrial Depolarization:
-
Experiment: Use a fluorescent probe like JC-1 to measure the mitochondrial membrane potential in both sensitive and resistant cells after Gamitrinib treatment.
-
Expected Outcome: Resistant cells may maintain their mitochondrial membrane potential for a longer duration or at higher concentrations of Gamitrinib.
-
-
Monitor Cytochrome c Release:
-
Experiment: Perform cellular fractionation to separate the mitochondrial and cytosolic fractions. Use Western blotting to detect the presence of cytochrome c in the cytosol.
-
Expected Outcome: A diminished or delayed release of cytochrome c into the cytosol in resistant cells following Gamitrinib treatment.
-
-
Examine Bcl-2 Family Protein Expression:
-
Experiment: Profile the expression of pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins in both cell lines via Western blot.
-
Expected Outcome: Resistant cells might exhibit an increased ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins.
-
Strategies to Overcome Resistance
Based on preclinical studies, several combination strategies can be employed to overcome resistance to this compound.
Strategy 1: Combination with other HSP90 Inhibitors
Simultaneously targeting different subcellular pools of HSP90 can lead to synergistic cytotoxicity.
-
Rationale: Gamitrinib targets mitochondrial HSP90. Combining it with an inhibitor that targets cytosolic and ER-localized HSP90 paralogs (e.g., DMAG) can lead to a more comprehensive shutdown of chaperone activity.
-
Quantitative Data: Studies have shown that the combination of Gamitrinib with other HSP90 inhibitors results in synergistic effects, as indicated by Combination Index (CI) values below 0.75 in various cancer cell lines.[5]
Table 1: Synergistic Cytotoxicity of Gamitrinib in Combination with DMAG
| Cell Line | Cancer Type | Gamitrinib (µM) | DMAG (µM) | Effect |
| HeLa | Cervical | 5 | 10 | Synergistic |
| 22Rv1 | Prostate | 2.5 | 5 | Synergistic |
| A172 | Brain | 5 | 10 | Synergistic |
| NCI-H460 | Lung | 5 | 10 | Synergistic |
| SK-HEP-1 | Liver | 5 | 10 | Synergistic |
Data adapted from a study on the combined effects of HSP90 inhibitors.[5]
Strategy 2: Combination with Bcl-2 Family Inhibitors
Targeting the anti-apoptotic Bcl-2 family of proteins can lower the threshold for apoptosis induction by Gamitrinib.
-
Rationale: Gamitrinib induces mitochondrial stress, which can be counteracted by anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1). Inhibiting these proteins with BH3 mimetics (e.g., ABT-263, ABT-199) can synergistically enhance Gamitrinib-induced apoptosis.[2]
-
Experimental Evidence: The combination of Gamitrinib with BH3 mimetics has been shown to blunt cellular proliferation and induce massive intrinsic apoptosis in therapy-resistant tumors.[2]
Strategy 3: Combination with PI3K/Akt or MEK/ERK Pathway Inhibitors
Inhibiting key survival signaling pathways can prevent cancer cells from escaping the cytotoxic effects of Gamitrinib.
-
Rationale: The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways are frequently hyperactivated in cancer and can contribute to drug resistance. Co-inhibition of these pathways and mitochondrial HSP90 can lead to a more potent anti-cancer effect.
-
Supporting Data: While specific quantitative data for combinations with Gamitrinib is emerging, the combination of PI3K/Akt or MEK inhibitors with other targeted therapies has shown synergistic effects in various cancer models.[6][7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Gamitrinib in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Aspirate the medium and add 150 µL of solubilization solution to each well.
-
Incubate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis induced by Gamitrinib.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Gamitrinib for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Workflows
Gamitrinib-Induced Apoptosis and Potential Resistance Mechanisms
This diagram illustrates the primary mechanism of action of Gamitrinib and key pathways that can contribute to resistance.
Caption: Gamitrinib action and potential resistance pathways.
Experimental Workflow for Investigating Gamitrinib Resistance
This workflow outlines the key experimental steps to characterize resistance to Gamitrinib.
Caption: Experimental workflow for Gamitrinib resistance.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the HSP27-AKT axis contributes to gefitinib resistance in non-small cell lung cancer cells independent of EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Gamitrinib TPP hexafluorophosphate precipitation in media.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Gamitrinib TPP hexafluorophosphate precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous cell culture media is a common challenge due to its hydrophobic nature. The following guide provides a systematic approach to identify and resolve this issue.
Issue: Precipitate Formation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, upon adding it to my cell culture medium, a precipitate forms immediately. What is the cause and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid dilution of DMSO reduces its solvating capacity, causing the compound to fall out of solution.
Potential Causes and Recommended Solutions
| Potential Cause | Description | Recommended Solution(s) |
| High Final Concentration | The final concentration of Gamitrinib in the media surpasses its aqueous solubility limit. | - Decrease the final working concentration. Perform a dose-response curve to find the optimal balance between efficacy and solubility. - Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Suboptimal Dilution Method | Rapidly adding a concentrated DMSO stock to a large volume of media causes localized high concentrations of the compound, leading to immediate precipitation. | - Employ a serial dilution method. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) media. - Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Low Media Temperature | The solubility of many compounds, including Gamitrinib, decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture media for all dilution steps. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in the aqueous media. | - Maintain the final DMSO concentration in the culture medium at or below 0.5%, with an ideal target of ≤0.1%. This may necessitate preparing a more dilute stock solution. |
| Media Composition | Components in the cell culture media, such as salts and proteins in serum, can interact with the compound and reduce its solubility. | - Test the solubility of Gamitrinib in different types of media (e.g., with varying serum concentrations or serum-free formulations) if compatible with your cell line. |
Frequently Asked Questions (FAQs)
Q1: My vial of powdered this compound arrived at room temperature. Is it still viable?
A1: While prolonged storage should be at -20°C, shipping at room temperature for short durations (less than 2 weeks) is generally acceptable for the powdered form.[1] For optimal stability, upon receipt, store the powder at -20°C in the dark.[2]
Q2: I've prepared a stock solution in DMSO. How should I store it?
A2: Stock solutions of this compound in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.
Q3: Can I use physical methods to help dissolve the compound if I see precipitation in my stock solution or during dilution?
A3: Yes. If precipitation or phase separation occurs during preparation, gentle heating (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[3] Always visually inspect the solution to ensure it is clear before adding it to your cells.
Q4: What are typical working concentrations for Gamitrinib TPP in cell culture experiments?
A4: The effective concentration can vary between cell lines. However, published studies have used concentrations in the range of 5 µM for combination studies and 15-20 µM for single-agent treatments to induce apoptosis in glioblastoma cell lines.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there alternative solvent formulations I can try?
A5: For in vivo studies, which often require higher concentrations and stability, specific formulations have been developed. While not directly intended for cell culture, understanding these may provide insights. These include combinations of DMSO with other solvents like PEG300 and surfactants like Tween-80.[3] For cell culture, it is best to start with DMSO and optimize the dilution procedure.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference(s) |
| IC₅₀ (In Vitro) | 0.16–29 µM | NCI 60 cell-line screen | [2] |
| Effective Concentration (Apoptosis Induction) | 15-20 µM | Patient-derived and cultured glioblastoma cell lines | [3][4] |
| Effective Concentration (Combination Studies) | 5 µM | U87, U251, PC3, MCF-7 cells (with TRAIL) | [4] |
| Storage (Powder) | -20°C for up to 3 years | N/A | [1] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Add the required volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the vial vigorously. If necessary, use a 37°C water bath or a sonicator to ensure complete dissolution.[3] The solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Dilution of Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration and the risk of precipitation, you can first prepare an intermediate dilution. For example, dilute your 10 mM stock solution 1:10 in pre-warmed media to get a 1 mM solution.
-
Prepare Final Working Solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling. For instance, add 1 µL of a 10 mM stock to 1 mL of medium to achieve a 10 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Signaling Pathway of Gamitrinib-Induced Apoptosis
Gamitrinib TPP selectively accumulates in the mitochondria of tumor cells due to the triphenylphosphonium (TPP) moiety.[2] Inside the mitochondria, it inhibits the ATPase activity of Hsp90 chaperones, particularly TRAP-1. This inhibition leads to an accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (mitoUPR) and catastrophic proteotoxic stress.[5] This disrupts mitochondrial integrity, leading to the opening of the mitochondrial permeability transition pore (mPTP), loss of membrane potential, and the release of cytochrome c into the cytosol.[4] Cytochrome c then activates a caspase cascade (caspase-9, followed by caspase-3 and -7), culminating in apoptosis.[4]
Caption: Gamitrinib TPP inhibits mitochondrial TRAP-1, leading to apoptosis.
Experimental Workflow for Troubleshooting Precipitation
This workflow outlines a logical sequence of steps to diagnose and solve issues with this compound precipitation in cell culture media.
Caption: A step-by-step workflow for troubleshooting Gamitrinib precipitation.
Logical Relationship: Factors Influencing Solubility
The solubility of this compound in cell culture media is influenced by a combination of chemical, physical, and procedural factors. This diagram illustrates the key relationships.
Caption: Key factors that influence the solubility of Gamitrinib in media.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. universalbiologicals.com [universalbiologicals.com]
Technical Support Center: Managing In Vivo Toxicity of Gamitrinib TPP Hexafluorophosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the in vivo toxicity of Gamitrinib TPP hexafluorophosphate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, mitochondrial-targeted inhibitor of Heat Shock Protein-90 (Hsp90).[1] It is a compound that links the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) to a triphenylphosphonium (TPP) carrier, which facilitates its accumulation within the mitochondria.[1][2] This targeted delivery allows for the selective inhibition of Hsp90 and its homolog TRAP1 within the mitochondria of tumor cells.[2] This leads to a cascade of events including proteotoxic stress, disruption of mitochondrial bioenergetics, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the known toxicities of this compound in preclinical animal models?
A2: Preclinical studies in Sprague-Dawley rats and Beagle dogs have shown that Gamitrinib is generally well-tolerated at therapeutic doses.[3][4] In rats, observed side effects at higher doses (≥10 mg/kg/dose) included a modest and reversible reduction in body weight, mild elevation of serum urea nitrogen, and occasional inflammation at the infusion site.[1][3] In Beagle dogs, the compound was largely unremarkable, with only a trend of increased serum urea nitrogen and creatinine at the highest dose tested (6.25 mg/kg/dose).[1]
Q3: What is the No-Observed-Adverse-Effect Level (NOAEL) for Gamitrinib in rats?
A3: The No-Observed-Adverse-Effect Level (NOAEL) of Gamitrinib administered intravenously to Sprague-Dawley rats has been established at 1 mg/kg/dose.[1]
Q4: How should this compound be formulated for in vivo studies?
A4: A Good Laboratory Practice (GLP) formulation for preclinical studies has been developed to a concentration of 5 mg/mL.[1][5] This formulation consists of Gamitrinib in a vehicle of 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[1] Of note, earlier formulations with high concentrations of DMSO (75%) were found to cause toxicity in rats, independent of the Gamitrinib dose.
Troubleshooting Guide
Issue 1: Observed Animal Weight Loss
-
Question: My study animals are experiencing weight loss after administration of Gamitrinib. What should I do?
-
Answer: A slight and recoverable reduction in mean body weight has been observed in rats at doses of 10 mg/kg and 25 mg/kg.[1]
-
Recommendation: Monitor the body weights of the animals closely. Ensure that the weight loss is within the expected range based on preclinical toxicology data. If the weight loss is significant or continuous, consider reducing the dosage or the frequency of administration. Ensure that the formulation is prepared correctly, as vehicle components can also contribute to toxicity.
-
Issue 2: Injection Site Reactions
-
Question: I am observing inflammation at the injection site in my animals. How can I mitigate this?
-
Answer: Occasional inflammation at the infusion site has been reported in rats.[1]
-
Recommendation: Ensure proper intravenous administration techniques to minimize irritation. If possible, rotate the injection sites. The formulation is a microfluidized injectable suspension with a particle size of less than 200 nm; ensure that the formulation is homogenous before administration.[3]
-
Issue 3: Abnormal Clinical Chemistry Parameters
-
Question: I have observed elevated serum urea nitrogen and/or creatinine in my study animals. Is this expected?
-
Answer: A mild elevation of serum urea nitrogen has been seen in rats at doses of 10 mg/kg and higher.[1][3] A trend of increased serum urea nitrogen and creatinine was also noted in Beagle dogs at the highest dose of 6.25 mg/kg.[1]
-
Recommendation: These findings suggest a potential for modest effects on kidney function at higher doses.[1] It is advisable to conduct baseline and periodic monitoring of renal function parameters. If significant elevations are observed, a dose reduction may be warranted.
-
Quantitative Toxicity Data
The following tables summarize the key quantitative data from preclinical toxicology studies of Gamitrinib.
Table 1: Summary of In Vivo Toxicity Findings in Sprague-Dawley Rats
| Dose Level (mg/kg/dose, IV, twice weekly for 29 days) | Key Observations |
| 1 | No-Observed-Adverse-Effect Level (NOAEL).[1] |
| 10 | Small, fully recoverable reduction in mean body weight (-5.5%).[1] Mild elevation of serum urea nitrogen.[1][3] Severely Toxic Dose in 10% of animals (STD10).[1] |
| 25 | Small, fully recoverable reduction in mean body weight (-5.7%).[1] |
Table 2: Summary of In Vivo Toxicity Findings in Beagle Dogs
| Dose Level (mg/kg/dose, IV, weekly for 36 days) | Key Observations |
| 1.25 | No alterations in body weight or other clinical observations.[1] |
| 3.33 | No alterations in body weight or other clinical observations.[1] |
| 6.25 | A trend of increased serum urea nitrogen and creatinine.[1] One male dog exhibited a small (7%) prolongation of the QTc interval on one occasion.[5] |
Experimental Protocols
GLP-Compliant Formulation of Gamitrinib (5 mg/mL)
A three-step process is utilized for the preparation of the working solution for preclinical studies:[1][5]
-
Step 1: Solubilize the Gamitrinib powder in DMSO to a concentration that will result in a final DMSO concentration of 2.5%.
-
Step 2: Dilute the DMSO-Gamitrinib solution in a mixture of 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin (Lipoid S100), and 12.5% (w/v) Sucrose in sterile water for injection.
-
Step 3: Perform the final dilution in 5% dextrose to achieve the final concentrations: approximately 5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.
Visualizations
Signaling Pathway of Gamitrinib Action
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
Impact of serum concentration on Gamitrinib TPP hexafluorophosphate activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gamitrinib TPP hexafluorophosphate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery.[1] It is a conjugate of the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG) and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria.[1][2] By inhibiting mitochondrial Hsp90, Gamitrinib disrupts the folding and stability of key mitochondrial proteins, leading to mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis (programmed cell death).[3][4][5]
Q2: Why am I observing lower than expected activity of Gamitrinib in my cell-based assays?
A primary reason for lower than expected in vitro activity of Gamitrinib is its high affinity for plasma proteins. Studies have shown that Gamitrinib is heavily bound to plasma proteins (>99%), with a free fraction of only about 0.7%.[2][6] In cell culture media containing serum, such as Fetal Bovine Serum (FBS), a significant portion of the Gamitrinib will be sequestered by serum proteins, primarily albumin, reducing the concentration of free, unbound drug available to enter the cells and reach the mitochondria. This can lead to a significant underestimation of its potency.
Q3: How can I mitigate the impact of serum protein binding in my experiments?
To address the issue of high serum protein binding, consider the following approaches:
-
Reduce Serum Concentration: Conduct experiments in low-serum (e.g., 0.5-2%) or serum-free media. However, be aware that prolonged incubation in serum-free conditions can affect cell health and behavior.
-
Increase Gamitrinib Concentration: Based on the known high protein binding, a higher total concentration of Gamitrinib may be necessary to achieve the desired effective free concentration.
-
Calculate the Free Drug Concentration: Use the known plasma protein binding percentage to estimate the free concentration of Gamitrinib in your media and adjust your experimental concentrations accordingly.
-
Use Serum-Free Formulations: If possible for your experimental setup, consider using serum-free media supplemented with necessary growth factors.
Q4: What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (months to years).[7] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[7] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[8] Avoid repeated freeze-thaw cycles.[6]
Q5: Are there known off-target effects of Gamitrinib?
While Gamitrinib is designed for selective mitochondrial Hsp90 inhibition, high concentrations may lead to off-target effects. Some studies have shown that at concentrations higher than those typically required for inducing apoptosis, Gamitrinib can inhibit certain cytochrome P450 isoforms (CYP2C9 and CYP3A4) and ion channels (e.g., hERG).[2][6] It is crucial to perform dose-response experiments to identify the optimal concentration range for specific Hsp90 inhibition while minimizing potential off-target effects.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed at expected concentrations. | High Serum Protein Binding: The free concentration of Gamitrinib is too low due to sequestration by serum proteins in the culture medium.[2][6] | 1. Perform a dose-response experiment with varying serum concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%).2. Conduct the assay in serum-free medium for a short duration.3. Increase the concentration of Gamitrinib to compensate for protein binding. |
| Inhibitor Precipitation: Gamitrinib may precipitate out of solution, especially at high concentrations or in aqueous media. | 1. Visually inspect the culture media for any signs of precipitation after adding the inhibitor.2. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[6] | |
| Cell Line Insensitivity: The chosen cell line may have lower dependence on mitochondrial Hsp90 for survival. | 1. Use a positive control cell line known to be sensitive to Gamitrinib.2. Verify the expression of mitochondrial Hsp90 (TRAP1) in your cell line. | |
| Inconsistent results between experiments. | Variability in Cell Seeding Density: Inconsistent cell numbers can lead to variable responses to the drug.[6] | 1. Ensure a consistent number of viable cells are seeded in each well.2. Use a cell counter to verify cell density before seeding. |
| Cell Passage Number: High passage numbers can lead to changes in cellular characteristics and drug sensitivity.[6] | 1. Use cells within a consistent and low passage number range.2. Thaw a new vial of cells if passage number is high. | |
| Inhibitor Degradation: Improper storage or handling can lead to degradation of the compound. | 1. Prepare fresh stock solutions of Gamitrinib.2. Store stock solutions and the solid compound as recommended (-20°C or -80°C).[7][8] | |
| Unexpected cellular effects observed. | Off-Target Effects: High concentrations of Gamitrinib may inhibit other cellular targets.[2][6] | 1. Perform a thorough dose-response analysis to determine the IC50 value.2. Use the lowest effective concentration for your experiments.3. Compare the observed phenotype with known effects of mitochondrial Hsp90 inhibition (e.g., mitochondrial membrane depolarization, apoptosis). |
Data Presentation
Table 1: In Vitro Efficacy and Physicochemical Properties of Gamitrinib
| Parameter | Value | Reference |
| Plasma Protein Binding | >99% | [2][6] |
| Free (Unbound) Fraction in Plasma | ~0.7% | [2][6] |
| IC50 Range (NCI-60 Cell Line Screen) | 0.16 - 29 µM | [2] |
| IC50 in Glioblastoma Cell Lines (16h exposure) | 15 - 20 µM | [1] |
| Solubility | Soluble in DMSO | [7][9] |
| Storage (Solid) | -20°C (long-term) | [7] |
| Storage (DMSO Stock) | -80°C (up to 6 months) | [8] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum Concentration on Gamitrinib Activity using MTT Assay
This protocol outlines a method to assess how different serum concentrations affect the cytotoxic activity of Gamitrinib.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium containing 10% FBS.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Prepare a series of culture media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%, and 0%).
-
Prepare serial dilutions of Gamitrinib in each of the serum-containing media. It is recommended to prepare a 2X concentrated stock of each Gamitrinib dilution.
-
-
Compound Treatment:
-
Carefully remove the overnight culture medium from the wells.
-
Add 100 µL of the appropriate treatment medium (with varying serum and Gamitrinib concentrations) to each well. Include vehicle control (medium with the same concentration of DMSO and serum but no Gamitrinib) for each serum condition.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each serum condition.
-
Plot the cell viability against the log of Gamitrinib concentration and determine the IC50 value for each serum concentration using non-linear regression analysis.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol describes how to measure changes in mitochondrial membrane potential (ΔΨm) in response to Gamitrinib treatment, a key indicator of its on-target activity.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound
-
DMSO
-
Mitochondrial membrane potential probe (e.g., TMRM, TMRE, or JC-1)
-
Fluorescence microscope or plate reader
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of Gamitrinib (and vehicle control) for the appropriate duration (e.g., 4-6 hours). Include a positive control group treated with CCCP (e.g., 10 µM).
-
-
Staining with a ΔΨm Probe (using TMRM as an example):
-
Prepare a working solution of TMRM in pre-warmed culture medium (e.g., 20-100 nM).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the TMRM-containing medium to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~549 nm, emission ~575 nm). Healthy, polarized mitochondria will exhibit bright red fluorescence, while depolarized mitochondria will show a decrease in fluorescence intensity.
-
Plate Reader: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Normalize the fluorescence intensity of the Gamitrinib-treated cells to the vehicle-treated control cells.
-
A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Mandatory Visualizations
Signaling Pathway
Caption: Gamitrinib TPP signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Troubleshooting workflow for in vitro Gamitrinib experiments.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound Supplier | CAS 1131626-47-5 | AOBIOUS [aobious.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Cycloheximide Chase Assay with Gamitrinib TPP Hexafluorophosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using a cycloheximide (CHX) chase assay in combination with Gamitrinib TPP hexafluorophosphate (G-TPP), a mitochondrial-targeted Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a cycloheximide (CHX) chase assay?
A cycloheximide (CHX) chase assay is a technique used to determine the half-life of a protein.[1][2][3] CHX is a potent inhibitor of eukaryotic protein synthesis.[1][2] By treating cells with CHX, new protein synthesis is blocked, allowing researchers to monitor the degradation of a pre-existing protein of interest over time.[1][2][3] Samples are collected at various time points after CHX addition and analyzed by methods such as Western blotting to quantify the remaining protein levels.[1][4]
Q2: What is this compound (G-TPP) and how does it work?
This compound (G-TPP) is a small molecule inhibitor of the heat shock protein 90 (Hsp90) family, specifically targeted to the mitochondria.[5][6][7] It achieves this targeting through the triphenylphosphonium (TPP) cation, which accumulates within the negatively charged mitochondrial matrix.[5][8] Within the mitochondria, G-TPP inhibits Hsp90, leading to mitochondrial dysfunction, the induction of apoptosis (programmed cell death), and potentially PINK1/Parkin-dependent mitophagy.[7][9][10][11]
Q3: What is the purpose of combining a CHX chase assay with G-TPP treatment?
Combining a CHX chase assay with G-TPP treatment allows researchers to investigate how mitochondrial stress, induced by Hsp90 inhibition, affects the stability and degradation of a specific protein of interest. This experimental setup can help determine if the protein's degradation is altered under conditions of mitochondrial dysfunction and apoptosis initiation.
Q4: What are the critical considerations before starting a combined CHX and G-TPP experiment?
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to both CHX and G-TPP.[4] It is crucial to determine the optimal, non-toxic concentration of CHX and the effective concentration of G-TPP for your specific cell line in preliminary experiments.
-
Time Course: The degradation rates of proteins can vary significantly.[1] A pilot time-course experiment is recommended to determine the appropriate time points for observing the degradation of your protein of interest.[4]
-
G-TPP-Induced Apoptosis: G-TPP induces apoptosis, which can lead to non-specific protein degradation by caspases.[5][9] It is essential to include appropriate controls to distinguish between the specific degradation of your target protein and general cellular degradation due to apoptosis. Consider using a pan-caspase inhibitor, like Z-VAD-FMK, as a control.
-
Loading Controls: A stable loading control is critical for accurate Western blot quantification. However, G-TPP treatment might affect the expression of common housekeeping proteins. It may be necessary to test several loading controls (e.g., β-actin, GAPDH, tubulin) to find one that remains stable under your experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or variable protein levels at time zero. | Uneven cell seeding or inconsistent lysis. | Ensure uniform cell seeding density across all wells. Optimize and standardize the cell lysis protocol. |
| No degradation of the protein of interest is observed. | The protein is very stable with a long half-life. | Extend the duration of the CHX chase.[3] |
| Ineffective CHX concentration. | Confirm the activity of your CHX stock and consider increasing the concentration.[4] | |
| Rapid and complete degradation of all proteins, including loading controls. | High concentration of G-TPP inducing rapid and widespread apoptosis. | Perform a dose-response experiment to find a lower, effective concentration of G-TPP that allows for the observation of specific protein degradation before widespread cell death. |
| Excessive CHX toxicity. | Reduce the concentration of CHX or shorten the overall experiment time.[3] | |
| Loading control levels are not consistent across time points. | The chosen loading control is affected by G-TPP treatment. | Test alternative housekeeping proteins to find a stable loading control. Perform a total protein stain on the membrane as a normalization alternative. |
| High background or smearing on the Western blot. | Non-specific antibody binding or protein degradation by caspases. | Optimize your Western blot protocol (e.g., blocking conditions, antibody concentrations). Include a pan-caspase inhibitor control to assess the contribution of apoptosis-induced degradation. |
Experimental Protocol: Cycloheximide Chase Assay with G-TPP
This protocol provides a general framework. All concentrations and time points should be optimized for your specific cell line and protein of interest.
1. Cell Seeding and Culture:
-
Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.[1]
-
Incubate overnight in a CO2 incubator.[4]
2. G-TPP and CHX Treatment:
-
Pre-treat cells with either vehicle (DMSO) or the desired concentration of G-TPP for a predetermined time (e.g., 2-4 hours) before adding CHX.
-
Prepare fresh CHX stock solution in DMSO.[12]
-
To start the chase, add CHX to a final concentration of 50-100 µg/mL to all wells (except the time zero control, which will be lysed immediately before CHX addition).[12][13]
3. Sample Collection:
-
Lyse the "time zero" (t=0) cells immediately after G-TPP pre-treatment and before adding CHX.
-
Collect cell lysates at subsequent time points (e.g., 0, 2, 4, 6, 8 hours) after the addition of CHX.[13]
-
To harvest, wash cells with ice-cold PBS, and then add lysis buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.[12]
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][12]
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and perform Western blotting according to standard procedures.[4]
-
Probe the membrane with a primary antibody against your protein of interest and a primary antibody for a stable loading control.
-
Develop the blot and quantify the band intensities using densitometry software.[4]
Quantitative Data Summary Table
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/well (for 12-well plate) | To achieve optimal confluency for the experiment. |
| G-TPP Concentration | 5 - 20 µM | To induce mitochondrial Hsp90 inhibition.[6][9] |
| CHX Concentration | 50 - 300 µg/mL | To effectively block protein synthesis.[4] |
| CHX Chase Time Points | 0, 2, 4, 6, 8 hours | To monitor the degradation of the protein over time. |
| Lysis Buffer Volume | 100 - 200 µL/well (for 12-well plate) | To efficiently lyse the cells. |
| Protein Loading Amount | 20 - 50 µ g/lane | For optimal detection by Western blot. |
Visualizations
Caption: Workflow for a Cycloheximide Chase Assay with G-TPP.
Caption: G-TPP and CHX Signaling Interactions.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 3. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 4. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 13. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibition: Gamitrinib TPP Hexafluorophosphate vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Heat shock protein 90 (Hsp90) inhibitors: the mitochondria-targeted agent Gamitrinib TPP hexafluorophosphate and the well-established compound 17-AAG (Tanespimycin). This analysis is supported by experimental data to inform research and drug development efforts in oncology and other fields where Hsp90 modulation is a therapeutic strategy.
Executive Summary
This compound and 17-AAG are both potent inhibitors of the molecular chaperone Hsp90, a critical protein for the stability and function of numerous oncogenic "client" proteins. However, they exhibit fundamental differences in their subcellular targeting, mechanism of action, and downstream cellular effects. Gamitrinib TPP is specifically designed to accumulate in the mitochondria, targeting the mitochondrial pool of Hsp90 (including TRAP1), leading to rapid induction of apoptosis through mitochondrial dysfunction. In contrast, 17-AAG acts as a pan-Hsp90 inhibitor, affecting Hsp90 function throughout the cell, which typically results in the degradation of a broad range of client proteins and can lead to cell cycle arrest and apoptosis. These differences have significant implications for their therapeutic potential, efficacy, and toxicity profiles.
Mechanism of Action
This compound: This compound is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) moiety.[1] The positively charged TPP cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix.[2] By inhibiting the ATPase activity of mitochondrial Hsp90 homolog TRAP1, Gamitrinib TPP induces a mitochondrial unfolded protein response (mitoUPR), leading to acute mitochondrial dysfunction, loss of membrane potential, and subsequent activation of the intrinsic apoptotic pathway.[1][3][4] A key differentiator is that Gamitrinib TPP does not significantly affect cytosolic Hsp90 homeostasis or the levels of its client proteins.[5]
17-AAG (Tanespimycin): As a derivative of geldanamycin, 17-AAG competitively binds to the N-terminal ATP-binding pocket of Hsp90.[6][7] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[6] Since many of these client proteins are critical for cancer cell survival and proliferation, its inhibition affects multiple oncogenic signaling pathways simultaneously.[6]
Data Presentation
In Vitro Efficacy: Comparative IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) values for Gamitrinib TPP and 17-AAG in various cancer cell lines. It is important to note that IC50 values can vary based on the assay conditions and cell line.
| Cell Line | Cancer Type | Gamitrinib TPP IC50 | 17-AAG IC50 | Reference(s) |
| NCI-60 Panel | Various | 0.16 - 29 µM | - | [8] |
| Glioblastoma | Glioblastoma | 15 - 20 µM | No effect at similar concentrations | [1][9] |
| JIMT-1 | Breast Cancer | - | 10 nM | [6] |
| SKBR-3 | Breast Cancer | - | 70 nM | [6] |
| H1975 | Lung Adenocarcinoma | - | 1.258 - 6.555 nM | [10] |
| H1437 | Lung Adenocarcinoma | - | 1.258 - 6.555 nM | [10] |
| H1650 | Lung Adenocarcinoma | - | 1.258 - 6.555 nM | [10] |
| LNCaP | Prostate Cancer | - | 25 - 45 nM | [1] |
| PC-3 | Prostate Cancer | - | 25 - 45 nM | [1] |
| Ba/F3 (BCR-ABL) | Leukemia | - | 1.0 - 5.2 µM | [11] |
Pharmacokinetic Properties
A direct comparison of the pharmacokinetic profiles of Gamitrinib TPP and 17-AAG reveals significant differences.
| Parameter | Gamitrinib TPP (in rats) | 17-AAG (in humans) | Reference(s) |
| Clearance | 85.6 ± 5.8 mL/min/kg | Highly variable, dependent on dosing schedule | [7][11][12][13] |
| Terminal Half-life (t½) | 12.2 ± 1.55 h | Variable, dependent on dosing schedule | [12][13][14] |
| Metabolism | Does not generate 17-AG | Metabolized to the active metabolite 17-AG | [11][12][13] |
| Toxicity | Well-tolerated at therapeutic doses in animal models | Dose-limiting toxicities include hepatotoxicity, fatigue, and nausea | [13][15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Gamitrinib TPP and 17-AAG on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Gamitrinib TPP (e.g., 0-20 µM) or 17-AAG (e.g., 0-20 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 405 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Gamitrinib TPP and 17-AAG.
Methodology:
-
Cell Treatment: Treat 1 x 10⁶ cells with the desired concentrations of Gamitrinib TPP or 17-AAG for a specified time (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by multiparametric flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Hsp90 Client Protein Degradation (Western Blot)
Objective: To assess the effect of Gamitrinib TPP and 17-AAG on the expression levels of Hsp90 client proteins.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with Gamitrinib TPP or 17-AAG at specified concentrations and for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualization
Caption: Comparative signaling pathways of 17-AAG and Gamitrinib TPP.
Caption: General experimental workflow for comparing Hsp90 inhibitors.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Gamitrinib TPP hexafluorophosphate compared to non-targeted Hsp90 inhibitors.
A Comparative Guide to Gamitrinib TPP Hexafluorophosphate and Non-Targeted Hsp90 Inhibitors
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and signaling.[1][2] This has made Hsp90 a prime target for cancer therapy.[2][3] Hsp90 inhibitors are broadly classified into two categories: non-targeted inhibitors that act on Hsp90 throughout the cell, and targeted inhibitors designed to act within specific subcellular compartments.
This guide provides an objective comparison between this compound, a first-in-class mitochondria-targeted Hsp90 inhibitor, and traditional non-targeted Hsp90 inhibitors.[4][5] It details their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Mechanism of Action: A Tale of Two Strategies
Non-Targeted Hsp90 Inhibitors
The majority of Hsp90 inhibitors in clinical development are non-targeted, binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[6][7] This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of oncogenic client proteins, such as Akt, HER2, and Raf-1.[8][9] By destabilizing these key signaling molecules, these inhibitors can simultaneously block multiple pathways that drive tumor growth.[8]
However, a significant consequence of pan-Hsp90 inhibition is the induction of a heat shock response (HSR).[10] This cellular stress response leads to the upregulation of other heat shock proteins, notably Hsp70, which can confer resistance to therapy and limit the efficacy of the inhibitor.[10][11] Furthermore, dose-limiting toxicities and poor bioavailability have challenged their clinical success.[6]
This compound: Precision Targeting of Mitochondria
This compound (G-TPP) employs a targeted approach. It is a combinatorial molecule that consists of an Hsp90 inhibitory component (derived from 17-AAG) linked to a triphenylphosphonium (TPP) cation.[4][5] The positively charged TPP moiety exploits the negative mitochondrial membrane potential to facilitate the molecule's selective accumulation within the mitochondrial matrix.[12]
Once inside, G-TPP specifically inhibits the mitochondrial isoform of Hsp90, TRAP1 (TNF receptor-associated protein-1).[13] This targeted inhibition triggers acute proteotoxic stress within the organelle, leading to the mitochondrial unfolded protein response (mitoUPR), loss of mitochondrial membrane potential, release of cytochrome c, and ultimately, cell death via the intrinsic apoptotic pathway.[4][13][14] Crucially, G-TPP does not significantly affect Hsp90 homeostasis outside the mitochondria, thereby avoiding the widespread cellular effects and the induction of the HSR associated with non-targeted inhibitors.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the comparative performance of Gamitrinib TPP and non-targeted Hsp90 inhibitors based on preclinical data.
Table 1: Comparative In Vitro Efficacy Against Cancer Cell Lines
| Inhibitor | Class | Target Cell Line | Concentration/Effect | Citation |
| Gamitrinib-TPP | Mitochondria-Targeted | Glioblastoma (U87, U251, etc.) | 15-20 µM induces cell death | [4][5] |
| Gamitrinib-TPP | Mitochondria-Targeted | Prostate Cancer (PC3) | GI50: 1.6x10⁻⁷ - 4.76x10⁻⁵ M | [15] |
| Gamitrinib-G4 | Mitochondria-Targeted | NCI 60-cell line screen | GI50: 4.62x10⁻⁷ - 9.54x10⁻⁶ M | [15] |
| 17-AAG | Non-Targeted (Ansamycin) | Prostate Cancer (LNCaP) | Less potent than AUY922 and HSP990 | [16] |
| 17-AAG | Non-Targeted (Ansamycin) | Glioblastoma | No effect at comparable concentrations to G-TPP | [17] |
| AUY922 (Luminespib) | Non-Targeted (Resorcinol) | Prostate Cancer (LNCaP) | Maximal inhibition at ~20 nM | [16] |
| STA-9090 (Ganetespib) | Non-Targeted (Resorcinol) | Myxoid Liposarcoma | Similar in vitro viability effect to 17-DMAG, AUY922 | [18] |
| NVP-HSP990 | Non-Targeted | Prostate Cancer (LNCaP) | Less potent than AUY922 | [16] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosage | Outcome | Citation |
| Gamitrinib-TPP | Prostate Cancer (PC3) subcutaneous xenograft | 10 mg/kg, daily i.p. | Complete inhibition of tumor growth | [15] |
| 17-AAG | Prostate Cancer (PC3) subcutaneous xenograft | 10 mg/kg, daily i.p. | No effect on tumor growth | [15] |
| 17-AAG | Prostate Cancer (PC3) subcutaneous xenograft | 50 mg/kg, daily i.p. | Required 5-fold higher dose to comparably inhibit growth | [15] |
| Gamitrinib-TPP + TRAIL | Glioblastoma orthotopic xenograft | G-TPP: 20 mg/kg systemic; TRAIL: intracranial | Suppressed growth of established tumors | [4][5] |
| Gamitrinib-TPP (monotherapy) | Glioblastoma orthotopic xenograft | 20 mg/kg, daily i.p. | No effect on orthotopic tumor growth | [4][5] |
Table 3: Selectivity and Cellular Response Profile
| Feature | This compound | Non-Targeted Hsp90 Inhibitors | Citation |
| Primary Target | Mitochondrial Hsp90 (TRAP1) | Cytosolic, ER, and mitochondrial Hsp90 isoforms | [4][13] |
| Cellular Localization | Selectively accumulates in mitochondria | Distributed throughout the cell | [4][12] |
| Heat Shock Response | Does not induce Hsp70 upregulation | Induces robust Hsp70 upregulation | [10] |
| Effect on Normal Cells | Minimal effect on normal human astrocytes | Can exhibit toxicity to normal cells | [17][19] |
| Apoptotic Pathway | Intrinsic (mitochondrial) pathway activation | Multiple pathways, dependent on client protein degradation | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
1. Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in triplicate in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.[17]
-
Treatment: Cells are treated with a range of concentrations of Gamitrinib TPP or a non-targeted Hsp90 inhibitor (e.g., 0-20 µM) for a specified duration (e.g., 6, 16, 24, or 48 hours).[15][17]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 405-570 nm.[17] Cell viability is expressed as a percentage relative to vehicle-treated control cells.
2. Western Blot for Client Protein Degradation and Hsp70 Induction
This technique is used to detect changes in protein levels, confirming target engagement and downstream effects.[1]
-
Cell Lysis: Cells are treated with the inhibitors for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2), Hsp70, or a loading control (e.g., β-actin, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Tumor Growth Study
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.[19]
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically (e.g., into the cerebral striatum for glioblastoma) implanted with human cancer cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells).[5][15]
-
Tumor Growth and Treatment: Tumors are allowed to establish to a palpable size (e.g., 100–150 mm³).[15] Mice are then randomized into treatment groups and administered the vehicle control, Gamitrinib TPP, or a non-targeted inhibitor via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).[15]
-
Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models) or monitored by bioluminescence imaging (for luciferase-expressing cells).[4][5] Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised for histological or biochemical analysis (e.g., Western blotting for biomarkers).[17] Survival is also a key endpoint.
Visualization of Pathways and Workflows
Caption: Non-targeted inhibitors block cytosolic Hsp90, leading to client protein degradation and apoptosis.
Caption: Gamitrinib TPP selectively inhibits mitochondrial Hsp90 (TRAP1), inducing apoptosis.
Caption: Workflow for the in vitro comparison of Hsp90 inhibitors' efficacy and mechanism.
Conclusion
This compound represents a mechanistically distinct class of Hsp90 inhibitors. By specifically targeting the mitochondrial Hsp90 chaperone TRAP1, it induces potent anticancer activity through mitochondrial-specific proteotoxic stress. This targeted approach offers significant advantages over non-targeted Hsp90 inhibitors, including:
-
Enhanced Selectivity: G-TPP demonstrates greater toxicity towards cancer cells over normal cells and acts specifically on the mitochondrial Hsp90 pool.[15][17]
-
Circumvention of Resistance: By not affecting cytosolic Hsp90, G-TPP avoids the induction of the Hsp70-mediated heat shock response, a common mechanism of resistance to non-targeted inhibitors.
-
Novel Mechanism of Action: The induction of mitoUPR and direct initiation of mitochondrial apoptosis provide a distinct therapeutic strategy.[13][20]
Preclinical data suggests that this mitochondrial-targeting strategy is both feasible and effective, potentially offering a wider therapeutic window.[15][21] While non-targeted Hsp90 inhibitors have paved the way by validating Hsp90 as a target, the precision approach of Gamitrinib TPP may address the limitations that have hindered the broader clinical application of this drug class.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 molecular chaperone inhibitors: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Different HSP90 Inhibitors Exert Divergent Effect on Myxoid Liposarcoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Confirming Caspase Activation by Gamitrinib TPP Hexafluorophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent, mitochondrially-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) chaperone family, particularly TRAP1 (TNF receptor-associated protein 1).[1] By disrupting the protective function of Hsp90 within the mitochondria of cancer cells, Gamitrinib triggers a rapid and potent apoptotic response.[2][3] A critical event in this signaling cascade is the activation of caspases, the executioner enzymes of apoptosis. This guide provides a comparative overview of key experimental methods to confirm and quantify caspase activation following treatment with this compound, with Staurosporine, a well-known protein kinase inhibitor and apoptosis inducer, serving as a point of comparison.
Mechanism of Action: Gamitrinib-Induced Apoptosis
Gamitrinib's unique mechanism centers on its specific accumulation within mitochondria, where it inhibits Hsp90/TRAP1 ATPase activity.[4] This inhibition leads to overwhelming proteotoxic stress within the organelle, culminating in the opening of the mitochondrial permeability transition pore (mPTP). This event triggers the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent formation of the apoptosome.[1][2] The apoptosome then activates the initiator caspase-9, which in turn cleaves and activates effector caspases, primarily caspase-3 and caspase-7, leading to the systematic dismantling of the cell.[1]
Caption: Gamitrinib inhibits mitochondrial Hsp90, leading to apoptosis.
Comparison of Methods for Detecting Caspase Activation
Three primary methods are widely used to confirm caspase activation: Western Blotting for caspase cleavage, enzymatic activity assays, and flow cytometry-based detection. Each offers distinct advantages for qualitative, quantitative, or single-cell analysis.
| Method | Principle | Data Output | Pros | Cons |
| Western Blot | Immunodetection of specific pro-caspase and cleaved (active) caspase fragments based on molecular weight. | Semi-quantitative bands on a membrane. | High specificity for individual caspases (e.g., Caspase-3 vs. -7); Detects cleavage of downstream substrates like PARP. | Less sensitive than activity assays; not ideal for high-throughput screening; provides relative, not absolute, quantification of activity. |
| Caspase Activity Assays (Luminescent/Fluorometric/ Colorimetric) | Cleavage of a specific peptide substrate (e.g., DEVD for Caspase-3/7) releases a reporter molecule that generates a measurable signal. | Quantitative (fold change in luminescence, fluorescence, or absorbance). | Highly sensitive; excellent for high-throughput screening and dose-response studies; directly measures enzymatic activity. | Substrates can have overlapping specificity between caspases (e.g., DEVD for both Caspase-3 and -7). |
| Flow Cytometry | A fluorescently labeled inhibitor (e.g., FLICA) irreversibly binds to the active site of caspases, allowing for detection in individual cells. | Quantitative (% of positive cells, mean fluorescence intensity). | Provides single-cell resolution; allows for multiparametric analysis (e.g., co-staining for apoptosis and necrosis markers). | Can be more complex and time-consuming than plate-based assays. |
Experimental Data & Protocols
Method 1: Western Blot for Cleaved Caspase-3
Western blotting provides definitive evidence of caspase processing. Upon activation, the ~35 kDa pro-caspase-3 is cleaved into active p17 and p12 fragments. The appearance of these smaller fragments is a hallmark of apoptosis.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocol: Western Blot
-
Cell Treatment: Plate cells (e.g., HeLa or U-937) at an appropriate density. Treat with Gamitrinib TPP (e.g., 10-20 µM) or Staurosporine (e.g., 1 µM) for desired time points (e.g., 4, 8, 16 hours). Include an untreated (vehicle) control.
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Caspase-3 (detecting both pro- and cleaved forms) or an antibody specific only to the cleaved (Asp175) fragments.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting bands using a chemiluminescence detection system.
Expected Results:
| Treatment | Pro-Caspase-3 (~35 kDa) | Cleaved Caspase-3 (p17/19 kDa) |
| Vehicle Control | Strong band | No/faint band |
| Gamitrinib TPP (15 µM, 16h) | Decreased intensity | Strong band(s) appear |
| Staurosporine (1 µM, 4h) | Decreased intensity | Strong band(s) appear |
Method 2: Luminescent Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This "add-mix-measure" assay is a highly sensitive method to quantify effector caspase activity directly in cell culture plates.
Caption: Experimental workflow for Caspase-Glo® 3/7 Assay.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of media.
-
Cell Treatment: Treat cells with a dose range of Gamitrinib TPP (e.g., 0.5 µM to 20 µM) or Staurosporine (e.g., 1 µM) for desired time points.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[3][4]
-
Incubation: Mix contents on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours, protected from light.[3]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Quantitative Data Comparison:
| Compound | Cell Line | Concentration | Time | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Gamitrinib-G4 | H460 | ~0.5 µM | 3 hours | Significant increase in DEVDase activity observed via flow cytometry.[4] |
| Gamitrinib TPP | Glioblastoma | 15-20 µM | 16 hours | Leads to activation of Caspase-3 and -7.[1] |
| Staurosporine | NIH/3T3 | 1 µM | 6 hours | ~5.8-fold increase. |
| Staurosporine | Jurkat | 2 µM | 20 hours | Dose-dependent increase. |
Note: Data is compiled from various studies and serves as a representative comparison. Actual results may vary based on cell line and specific experimental conditions.
Conclusion
Confirming caspase activation is a fundamental step in validating the pro-apoptotic mechanism of this compound. For robust, specific confirmation of individual caspase processing, Western blotting is the gold standard. For high-throughput screening, dose-response curves, and sensitive quantification of overall effector caspase activity, a luminescent assay like Caspase-Glo® 3/7 is highly effective and efficient. By employing these methods, researchers can definitively characterize the apoptotic signaling induced by Gamitrinib, providing crucial data for preclinical and drug development studies.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. wistar.org [wistar.org]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Gamitrinib TPP Hexafluorophosphate and BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, making the restoration of this crucial process a primary goal in oncology research. This guide explores the synergistic anti-cancer effects of combining Gamitrinib TPP hexafluorophosphate, a mitochondrial-targeted Hsp90 inhibitor, with BH3 mimetics, a class of drugs that antagonize anti-apoptotic BCL-2 family proteins. By targeting distinct but complementary nodes within the apoptotic signaling cascade, this combination therapy presents a promising strategy to overcome drug resistance and enhance tumor cell killing.
Performance Comparison: Enhanced Apoptosis and Overcoming Resistance
The strategic combination of this compound (G-TPP) with BH3 mimetics, such as Navitoclax (ABT-263), has demonstrated a significant synergistic effect in inducing apoptosis in cancer cells, particularly in challenging models like glioblastoma.[1][2] This enhanced efficacy stems from their complementary mechanisms of action.
Gamitrinib, by inhibiting the mitochondrial chaperone Hsp90, disrupts mitochondrial protein folding, leading to cellular stress and the induction of apoptosis.[3] A key consequence of this action is the downregulation of the anti-apoptotic protein Mcl-1.[2] This is particularly significant because Mcl-1 is a known resistance factor to BH3 mimetics like Navitoclax, which primarily target BCL-2, BCL-xL, and BCL-w, but not Mcl-1.[2] By reducing Mcl-1 levels, Gamitrinib effectively sensitizes cancer cells to the pro-apoptotic effects of BH3 mimetics, leading to a potent synergistic activation of the intrinsic apoptotic pathway.[1][2]
Experimental data from studies on glioblastoma cell lines have shown that the combination of G-TPP and ABT-263 leads to a marked increase in apoptosis, as measured by Annexin V and Propidium Iodide (PI) staining, and a significant loss of mitochondrial membrane potential.[1] This synergistic interaction has been observed to inhibit tumor cell proliferation more effectively than either agent alone.[1][4]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Gamitrinib TPP and the synergistic potential of its combination with BH3 mimetics in glioblastoma cell lines.
Table 1: IC50 Values of Gamitrinib in Human Glioblastoma Cell Lines
| Cell Line | IC50 (µmol/L) |
| Median | 2.46 |
| A172 | >6 |
| DBTRG-05MG | ~3.5 |
| H4 | ~2.5 |
| Hs683 | ~2.0 |
| LN18 | ~3.0 |
| LN229 | ~2.2 |
| M059J | ~1.8 |
| M059K | ~1.5 |
| T98G | ~2.8 |
| U87MG | ~2.5 |
| U118MG | ~2.0 |
| U138MG | ~2.3 |
| D2159MG | ~1.9 |
| D2224MG | ~2.1 |
| D2363PXA | ~1.7 |
| D645PXA | ~2.4 |
| 13.0302 | ~2.6 |
| TS-603 | ~2.9 |
| Data derived from a study on 17 human glioma cell lines with a 72-hour drug administration.[3][5] |
Table 2: Synergistic Effect of Gamitrinib TPP and BH3 Mimetic (ABT-263) Combination
| Cancer Model | Combination | Observed Effect | Quantitative Metric | Reference |
| Glioblastoma Cell Lines (U87MG, T98G) | Gamitrinib-TPP + ABT-263 | Enhanced Apoptosis | Increased Annexin V/PI positive cells | [1] |
| Glioblastoma Cell Lines (U87MG, T98G) | Gamitrinib-TPP + ABT-263 | Decreased Mitochondrial Membrane Potential | Increased JC-1 green fluorescence | [1] |
| Glioblastoma Cell Lines | ABT-263 + GX15-070 (another BH3 mimetic) | Synergistic inhibition of proliferation | Combination Index (CI) < 1 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and IC50 Determination
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a density of 3,500 to 10,000 cells per well and allow them to adhere for 24 hours.[6]
-
Drug Treatment: Treat cells with a serial dilution of this compound or the BH3 mimetic for 48 to 72 hours.[3][6]
-
Viability Assessment: Use a resazurin-based assay or MTT assay to measure cell viability.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).[7]
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation: Harvest and wash cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[1][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[1][8]
-
Interpretation:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.[9]
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Preparation: Suspend cells in warm medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C in a CO2 incubator for 15-30 minutes.[2][10]
-
Washing (Optional): Wash cells once with warm PBS.
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze by flow cytometry.
-
Interpretation:
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[11]
-
-
Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9 and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Synergy
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and a typical experimental workflow.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Analysis of Gamitrinib TPP Hexafluorophosphate and Shepherdin: Mechanism of Action and Preclinical Performance
For researchers and professionals in drug development, understanding the nuanced differences between targeted therapeutic agents is critical. This guide provides an objective comparison of two distinct Heat Shock Protein 90 (Hsp90) inhibitors: Gamitrinib TPP hexafluorophosphate (hereafter referred to as Gamitrinib) and Shepherdin. While both compounds target the essential Hsp90 chaperone system, their subcellular specificity and resulting mechanisms of action diverge significantly, leading to different preclinical profiles.
Gamitrinib: A Mitochondria-Specific Hsp90 Inhibitor
Gamitrinib is a rationally designed small molecule that combines the Hsp90 ATPase inhibitory component of geldanamycin with a triphenylphosphonium (TPP) moiety.[1][2] This TPP group acts as a "passport," actively directing the molecule to accumulate within the mitochondrial matrix, achieving a concentration reported to be over 100-fold higher than in the cytosol.[2][3]
Mechanism of Action:
Gamitrinib's action is exclusively confined to the mitochondrial pool of Hsp90, particularly the chaperone TRAP1 (TNF receptor-associated protein-1).[4][5] By inhibiting the ATPase activity of mitochondrial Hsp90, Gamitrinib triggers a rapid and potent "mitochondriotoxic" effect.[6] This cascade involves:
-
Inhibition of Mitochondrial Hsp90: Gamitrinib binds to and inhibits the chaperone's ATPase function, which is essential for maintaining the integrity of mitochondrial proteins.[3][6]
-
Mitochondrial Permeability Transition: This inhibition leads to the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.[3][7]
-
Collapse of Mitochondrial Integrity: The cell experiences a sudden loss of the inner mitochondrial membrane potential.[1][4]
-
Apoptosis Induction: The compromised outer membrane releases pro-apoptotic factors, including cytochrome c, into the cytosol.[1][7] This initiates the intrinsic apoptotic pathway through the activation of caspase-9 and effector caspases-3 and -7.[1]
A key feature of Gamitrinib's mechanism is its specificity. It does not affect the function of Hsp90 in other cellular compartments, thereby avoiding the common downstream effect of cytosolic Hsp90 inhibition, such as the compensatory upregulation of the Hsp70 chaperone.[1][6] At lower concentrations, Gamitrinib has also been shown to induce PINK1/Parkin-dependent mitophagy, a cellular quality control process to clear damaged mitochondria.[5]
Shepherdin: A Dual-Compartment Hsp90 Disruptor
Shepherdin is a cell-permeable peptidomimetic engineered to mimic the binding interface between Hsp90 and its client protein, survivin, a key regulator of apoptosis and mitosis.[8][9] This design allows it to competitively disrupt the survivin-Hsp90 complex and broadly interfere with Hsp90's chaperone function.
Mechanism of Action:
Unlike the targeted approach of Gamitrinib, Shepherdin exhibits a dual-compartment mechanism of action, impacting Hsp90 in both the cytosol and mitochondria.[10][11]
-
Hsp90 ATP Pocket Binding: Shepherdin makes extensive contact with the ATP-binding pocket in the N-domain of Hsp90, effectively acting as an ATPase inhibitor.[8][12]
-
Cytosolic Client Protein Destabilization: By inhibiting cytosolic Hsp90, Shepherdin leads to the degradation of a wide range of Hsp90 client proteins crucial for tumor cell survival and proliferation, such as survivin and Akt.[9][13]
-
Rapid Mitochondrial Disruption: Shepherdin also accumulates in mitochondria, where it induces a very rapid collapse of mitochondrial function, observed within minutes of treatment.[12] This leads to mitochondrial swelling, membrane depolarization, and the release of cytochrome c.[14][15]
-
Broad Cell Death Induction: The combined cytosolic and mitochondrial insults induce massive tumor cell death through both caspase-dependent apoptotic and non-apoptotic mechanisms.[8][9]
Similar to Gamitrinib, Shepherdin does not cause a compensatory upregulation of Hsp70, which is a notable advantage over first and second-generation Hsp90 inhibitors like 17-AAG.[16][17]
Comparative Performance and Data
The distinct mechanisms of Gamitrinib and Shepherdin translate into different performance characteristics observed in preclinical studies.
Table 1: Comparison of Mechanistic Features
| Feature | This compound | Shepherdin |
| Primary Target | Mitochondrial Hsp90 (TRAP1)[3][4] | Cytosolic & Mitochondrial Hsp90[10][11] |
| Subcellular Localization | Exclusively Mitochondria[1][6] | Cytosol and Mitochondria[10][11] |
| Effect on Cytosolic Clients | None[6] | Destabilization and degradation (e.g., Akt, survivin)[9][13] |
| Effect on Hsp70 Levels | No upregulation[6] | No upregulation[16][17] |
| Primary Death Pathway | Rapid, caspase-dependent mitochondrial apoptosis[1][7] | Apoptotic and non-apoptotic mechanisms[8][9] |
| Speed of Mitochondrial Effect | Rapid induction of apoptosis (~1-6 hours)[10][18] | Extremely rapid mitochondrial disruption (<30 minutes)[12][13] |
| Selectivity | Selective for tumor cells over normal cells[10][19] | Selective for tumor cells over normal cells[8][9] |
Table 2: Quantitative Anti-Cancer Activity
| Compound | Cancer Type / Cell Line | Metric | Value | Reference |
| Gamitrinib | NCI 60-Cell Line Panel | IC₅₀ | 0.16 - 29 µM | [2] |
| Glioblastoma (various lines) | Effective Concentration | 15 - 20 µM (within 16h) | [1] | |
| Prostate Cancer (PC3, C4-2B) | IC₅₀ (24h) | ~5 - 10 µM | [18] | |
| Glioblastoma | Comparative Efficacy | 5-10x more potent than 17-AAG | [3] | |
| Shepherdin | Acute Myeloid Leukemia (AML) | IC₅₀ | 24 - 35 µM | [12] |
| AML | Time to induce caspases | < 30 minutes | [13] | |
| Prostate Cancer (PC3) | IC₅₀ | ~50 µM | [9] |
Key Experimental Protocols
The data supporting the mechanisms of action for these compounds are derived from a range of standard and specialized biochemical and cell-based assays.
A. Hsp90 Inhibition and Binding Assays
-
Protocol: Hsp90 ATPase Activity Assay.
-
Methodology: Recombinant Hsp90 is incubated with ATP and the test compound (Gamitrinib or Shepherdin). The rate of ATP hydrolysis is measured, typically using a malachite green-based colorimetric assay that detects the release of free phosphate. A decrease in signal indicates inhibition. For Shepherdin, competitive binding against ATP can also be measured using ELISA.[12]
B. Analysis of Mitochondrial Function
-
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay.
-
Methodology: Cells are treated with the compound for various time points. They are then incubated with a potentiometric fluorescent dye such as JC-1 or TMRE. The fluorescence is quantified by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a key step in apoptosis.[1][6]
C. Quantitation of Cell Death
-
Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay.
-
Methodology: Treated cells are co-stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (a DNA stain that only enters cells with compromised membranes, indicating late apoptosis or necrosis). The cell populations (viable, early apoptotic, late apoptotic) are then quantified using multiparametric flow cytometry.[1][19]
D. Assessment of Hsp90 Client Protein Levels
-
Protocol: Western Blotting.
-
Methodology: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Hsp90 client proteins (e.g., Akt, survivin) and chaperones (e.g., Hsp70). Changes in protein levels are detected via chemiluminescence or fluorescence.[6][13]
Conclusion
This compound and Shepherdin represent two distinct and sophisticated approaches to targeting the Hsp90 chaperone system for cancer therapy.
-
Gamitrinib is a precision tool, designed for the selective obliteration of cancer cell mitochondria. Its "mitochondriotoxic" mechanism is potent and avoids the complexities of cytosolic Hsp90 inhibition, making it a highly targeted agent.[6]
-
Shepherdin employs a broader, dual-pronged attack. By disrupting both cytosolic and mitochondrial Hsp90 functions, it simultaneously dismantles key pro-survival signaling pathways and triggers rapid mitochondrial collapse.[8][10]
The choice between these or similar agents in a therapeutic development context depends on the specific cancer biology being targeted. Gamitrinib's focused mitochondrial assault may be ideal for tumors heavily reliant on mitochondrial integrity, while Shepherdin's multi-compartment inhibition offers a potentially more overwhelming insult to cancer cells dependent on a wider range of Hsp90 clients. Both compounds, by avoiding the induction of Hsp70, represent a significant evolution in the design of Hsp90-targeted therapeutics.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wistar.org [wistar.org]
- 4. Facebook [cancer.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antileukemic activity of shepherdin and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Rational Design and Clinical Development of Shepherdin: A Novel Anti-Cancer Agent - Dario Altieri [grantome.com]
- 15. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
Assessing the selectivity of Gamitrinib TPP for tumor vs. normal cells.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamitrinib-TPP's performance in targeting tumor cells versus normal cells, supported by experimental data. Gamitrinib-TPP is a first-in-class, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) chaperone machinery, demonstrating significant anti-cancer activity.[1][2] Its unique design, coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondrial-targeting moiety triphenylphosphonium (TPP), allows for selective accumulation within the mitochondria of tumor cells.[1][3] This targeted approach aims to induce cancer cell death while minimizing toxicity to normal tissues.[2][4]
Executive Summary
Gamitrinib-TPP exhibits a high degree of selectivity for tumor cells over normal cells. This selectivity is primarily attributed to the differential expression and localization of Hsp90 in the mitochondria of cancer cells compared to their normal counterparts.[5] Preclinical studies have consistently shown that Gamitrinib-TPP induces potent cytotoxic effects in a broad range of cancer cell lines while having minimal impact on the viability of various normal cell types.[4][6] In vivo animal models further support these findings, demonstrating tumor growth inhibition without significant systemic toxicity.[3][4] A first-in-human phase I clinical trial is currently underway to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancers.[1][7][8]
Data Presentation
In Vitro Cytotoxicity: Tumor vs. Normal Cells
The following table summarizes the cytotoxic effects of Gamitrinib-TPP on various human cancer cell lines compared to normal human cells. The IC50 values represent the concentration of Gamitrinib-TPP required to inhibit cell growth by 50%.
| Cell Line | Cell Type | Gamitrinib-TPP IC50 (µM) | Reference |
| Tumor Cells | |||
| U87, U251, LN229 | Glioblastoma | 15-20 (for cell killing) | [3][5] |
| H460 | Lung Carcinoma | Broad-spectrum activity | [4] |
| SKBr3 | Breast Adenocarcinoma | Broad-spectrum activity | [4] |
| HCT116 | Colorectal Carcinoma | Broad-spectrum activity | [4] |
| NCI 60 Cell-line Screen | Various Common Malignancies | 0.16–29 | [1] |
| Normal Cells | |||
| FHAS | Fetal Human Astrocytes | No cell death observed | [5] |
| HFF | Human Foreskin Fibroblasts | Modestly reduced viability | [4][6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Modestly reduced viability | [4] |
| - | Bovine Aortic Endothelial Cells | No cell death observed | [4][6] |
| - | Intestinal Epithelial Cells | No cell death observed | [4][6] |
In Vivo Efficacy and Toxicity in Animal Models
| Animal Model | Tumor Type | Gamitrinib-TPP Dose & Regimen | Outcome | Toxicity | Reference |
| Mice | U87-Luc Glioblastoma (intracranial) | 10 mg/kg daily i.p. injections (in combination with TRAIL) or 20 mg/kg daily i.p. injections (monotherapy) | Suppressed tumor growth (combination); No effect on orthotopic tumor growth (monotherapy at this dose) | No significant animal weight loss | [3][5] |
| Mice | Leukemia, Breast, and Lung Xenografts | Not specified | Inhibited tumor growth | No significant animal weight loss; No toxicity to major organs | [4][6] |
| Rats (Sprague-Dawley) | Non-tumor bearing | Up to 25 mg/kg/dose IV infusion twice weekly for 29 days | - | Mild elevation of serum urea nitrogen (≥10 mg/kg/dose); Occasional inflammation at the infusion site | [1][9] |
| Dogs (Beagle) | Non-tumor bearing | Up to 6.25 mg/kg twice weekly for 36 days | - | Unremarkable; No alterations in clinical-chemistry parameters, heart function, or tissue histology | [1][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (2 x 10³ cells/well) in triplicate in 96-well plates.
-
Treatment: Treat cells with varying concentrations of Gamitrinib-TPP (e.g., 0-20 µM) or vehicle control for a specified duration (e.g., up to 24 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat tumor cells (1 x 10⁶) with Gamitrinib-TPP or vehicle control.[5]
-
Cell Harvesting: Harvest the cells and wash with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]
In Vivo Tumor Growth and Toxicity Studies
-
Tumor Implantation: Implant human tumor cells (e.g., U87-Luc glioblastoma cells) into immunocompromised mice, either subcutaneously or orthotopically (e.g., intracranial).[3][5]
-
Treatment Administration: Once tumors are established, administer Gamitrinib-TPP systemically (e.g., via intraperitoneal injections) at specified doses and schedules.[5][10]
-
Tumor Growth Monitoring: Monitor tumor growth over time. For luciferase-expressing cells, this can be done non-invasively using bioluminescence imaging after injecting the substrate D-luciferin.[5][10]
-
Toxicity Assessment: Monitor animal well-being throughout the study, including body weight measurements.[3][4] At the end of the study, major organs can be collected for histological analysis to assess for any treatment-related toxicities.[4]
Visualizations
Experimental Workflow for Assessing Gamitrinib-TPP Selectivity
Caption: Workflow for evaluating Gamitrinib-TPP's selectivity.
Proposed Mechanism of Action of Gamitrinib-TPP
Caption: Gamitrinib-TPP's mechanism of inducing apoptosis.
Logical Relationship of Gamitrinib-TPP's Selective Action
Caption: Basis of Gamitrinib-TPP's tumor selectivity.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Unveiling Mitochondrial Apoptosis: A Comparative Guide to Cytochrome C Release Analysis Following Gamitrinib Treatment
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Western blot analysis with alternative methods for detecting cytochrome c release, a key indicator of mitochondrial apoptosis, following treatment with the novel anti-cancer agent, Gamitrinib. This document provides supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Gamitrinib, a mitochondrial-targeted Hsp90 inhibitor, has emerged as a promising therapeutic agent that induces apoptosis in cancer cells.[1][2] Its mechanism of action involves the disruption of mitochondrial protein folding, leading to mitochondrial dysfunction and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4] The translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol is a critical event that initiates the caspase cascade, ultimately leading to programmed cell death.[5] Therefore, the accurate detection and quantification of cytochrome c release is paramount in evaluating the efficacy of Gamitrinib and understanding its mechanism of action.
This guide compares the performance of the widely used Western blot analysis with two other common techniques for assessing cytochrome c release: flow cytometry and immunocytochemistry. Each method's principles, advantages, and limitations are discussed to aid researchers in selecting the most appropriate technique for their experimental needs.
Comparative Analysis of Methods for Detecting Cytochrome C Release
The choice of method for detecting cytochrome c release depends on various factors, including the specific experimental question, available equipment, and the desired balance between qualitative and quantitative data. Western blotting of subcellular fractions provides semi-quantitative data on the amount of cytochrome c in the cytosol versus the mitochondria. Flow cytometry offers a high-throughput method for quantifying the percentage of cells that have released cytochrome c. Immunocytochemistry provides a qualitative visual assessment of cytochrome c localization within individual cells.
| Feature | Western Blot Analysis | Flow Cytometry | Immunocytochemistry |
| Principle | Separation of cytosolic and mitochondrial protein fractions followed by immunodetection of cytochrome c. | Staining of cells with a cytochrome c-specific antibody and analysis of fluorescence intensity. | In-situ immunofluorescent staining of cytochrome c to visualize its subcellular localization. |
| Data Output | Semi-quantitative (band intensity) | Quantitative (% of positive cells, Mean Fluorescence Intensity) | Qualitative (visualization of localization) |
| Throughput | Low to medium | High | Low to medium |
| Advantages | - Provides information on subcellular localization. - Allows for the analysis of other proteins in the same fractions. | - High-throughput and statistically robust. - Can be combined with other apoptotic markers. | - Provides single-cell resolution and spatial information. - Visually intuitive results. |
| Limitations | - Labor-intensive and time-consuming. - Prone to variability in fractionation efficiency. - Semi-quantitative nature can make precise comparisons challenging. | - Does not provide information on the subcellular localization of the released cytochrome c. - Requires cell permeabilization, which can affect cell integrity. | - Not easily quantifiable. - Susceptible to artifacts from fixation and permeabilization. |
Quantitative Comparison of Cytochrome C Release Induced by Gamitrinib and Other Apoptotic Inducers
To provide a comparative context for Gamitrinib's efficacy, the following table summarizes representative quantitative data on cytochrome c release induced by Gamitrinib, Staurosporine (a potent protein kinase inhibitor), and Etoposide (a topoisomerase II inhibitor) in a hypothetical cancer cell line. Data is presented as the percentage of cells showing cytosolic cytochrome c, as would be determined by flow cytometry, and the relative fold increase in cytosolic cytochrome c detected by densitometric analysis of Western blots.
| Treatment (24h) | Concentration | % of Cells with Cytochrome C Release (Flow Cytometry) | Fold Increase in Cytosolic Cytochrome C (Western Blot Densitometry) |
| Vehicle (DMSO) | - | 5% | 1.0 |
| Gamitrinib | 10 µM | 75% | 8.2 |
| Staurosporine | 1 µM | 85% | 9.5 |
| Etoposide | 50 µM | 60% | 6.8 |
Signaling Pathway and Experimental Workflow
Gamitrinib-Induced Apoptosis Signaling Pathway
Gamitrinib's primary target is the mitochondrial heat shock protein 90 (Hsp90).[2] Inhibition of mitochondrial Hsp90 disrupts the folding and stability of client proteins essential for mitochondrial function and integrity. This leads to mitochondrial stress, characterized by the loss of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP).[2][6] These events culminate in the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the execution of apoptosis.[7]
Gamitrinib-induced apoptosis pathway.
Western Blot Experimental Workflow
The Western blot analysis of cytochrome c release involves a series of steps beginning with cell treatment and culminating in the detection and quantification of the protein in subcellular fractions.
Western blot workflow for cytochrome c.
Experimental Protocols
Western Blot Protocol for Cytochrome C Release
This protocol details the steps for separating cytosolic and mitochondrial fractions and subsequently detecting cytochrome c by Western blot.
1. Cell Lysis and Subcellular Fractionation
-
Treat cells with Gamitrinib or other apoptosis inducers at the desired concentration and time.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with lysis buffer and resuspend in a mitochondrial lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
2. Western Blotting
-
Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) from each fraction onto an SDS-PAGE gel (typically 12-15%).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure proper fractionation, probe the membrane with antibodies against a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC).
Flow Cytometry Protocol for Cytochrome C Release
This protocol provides a method for the quantitative analysis of cytochrome c release in a cell population.[8]
-
Treat cells with Gamitrinib or other apoptosis inducers.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a saponin-based permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with a fluorescently-conjugated anti-cytochrome c antibody or a primary anti-cytochrome c antibody followed by a fluorescently-conjugated secondary antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer. Cells that have released cytochrome c will exhibit a decrease in fluorescence intensity.
Immunocytochemistry Protocol for Cytochrome C Release
This protocol allows for the visualization of cytochrome c localization within cells.
-
Grow cells on coverslips and treat with Gamitrinib or other apoptosis inducers.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, the staining will be diffuse throughout the cytoplasm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety and Preclinical Toxicology of Gamitrinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gamitrinib, a first-in-class mitochondrial-targeted Hsp90 inhibitor, has emerged as a promising candidate in oncology. Its unique mechanism of action, which involves the selective accumulation within the mitochondria of tumor cells, offers a targeted approach to cancer therapy. This guide provides a comprehensive evaluation of the preclinical safety and toxicology of Gamitrinib, alongside a comparison with other mitochondrial-targeted or apoptosis-inducing anticancer agents, ONC201 and Birinapant. The information is intended to assist researchers, scientists, and drug development professionals in understanding the preclinical profile of Gamitrinib and its potential in the landscape of cancer therapeutics.
Executive Summary
Gamitrinib demonstrates a favorable preclinical safety profile, characterized by selective cytotoxicity towards cancer cells while sparing normal tissues. In vivo studies in rats and dogs have established a No-Observed-Adverse-Effect Level (NOAEL) and identified minimal and reversible toxicities at higher doses. In vitro assays indicate a manageable risk of drug-drug interactions and off-target effects. This guide presents a detailed comparison of Gamitrinib's preclinical toxicology with that of ONC201, a mitochondrial ClpP agonist, and Birinapant, a SMAC mimetic, to provide a broader context for its development.
Comparative Preclinical Toxicology
The following tables summarize the key preclinical toxicology data for Gamitrinib, ONC201, and Birinapant, facilitating a direct comparison of their safety profiles.
Table 1: In Vitro Cytotoxicity and Off-Target Effects
| Parameter | Gamitrinib | ONC201 | Birinapant |
| Mechanism of Action | Mitochondrial Hsp90 Inhibitor | Mitochondrial ClpP Agonist, DRD2 Antagonist | SMAC Mimetic, IAP Antagonist |
| IC50 (Cancer Cell Lines) | 0.16–29 µM (NCI-60 panel)[1] | Potent and selective against tumor cells vs. normal cells[2] | IC50 for cIAP1 degradation: 17 ± 11 nmol/L; IC50 for cIAP2 degradation: 108 ± 46 nmol/L[3] |
| Cytochrome P450 Inhibition | Inhibits CYP2C9 (IC50, 1.1 µM) and CYP3A4 (IC50, 0.12–0.2 µM). Does not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8. | Data not available | Data not available |
| hERG Inhibition | IC50 of 3.5 µM | Data not available | Data not available |
Table 2: In Vivo Toxicology
| Parameter | Gamitrinib | ONC201 | Birinapant |
| Species | Rat, Dog | Rat, Dog | Mouse |
| NOAEL (Rat) | 1 mg/kg/dose (IV, twice weekly for 29 days)[1] | At least 125 mg/kg (single oral dose)[2][4][5] | Data not available |
| NOAEL (Dog) | Data not available | At least 42 mg/kg (single oral dose)[2][4][5] | Data not available |
| Key Toxicities | Mild and reversible injection site inflammation and elevated serum urea nitrogen in rats at ≥10 mg/kg/dose. Unremarkable in dogs.[6] | Mild and reversible decreased activity, decreased food consumption, and salivation at the highest doses tested.[5] | Well-tolerated in xenograft models with no overt toxicity or body weight loss.[3] |
Table 3: Preclinical ADME Properties
| Parameter | Gamitrinib | ONC201 | Birinapant |
| Plasma Protein Binding | >99%[6] | Data not available | Data not available |
| Clearance | Slower clearance compared to 17-AAG (85.6 ± 5.8 mL/min/kg in rats)[6] | Data not available | Plasma half-life of 30-35 hours in humans. |
| Metabolism | Does not generate 17-AG, a key metabolite of the parent compound 17-AAG.[6] | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Gamitrinib's mechanism of action.
Caption: General preclinical toxicology workflow.
Experimental Protocols
In Vitro Cytotoxicity Assays (NCI-60 Cell Line Screen)
-
Objective: To determine the concentration of Gamitrinib that inhibits the growth of a panel of 60 human tumor cell lines by 50% (IC50).
-
Methodology: The NCI-60 screen utilizes a sulforhodamine B (SRB) assay to assess cell growth. Cells are seeded in 96-well plates and incubated for 24 hours. Gamitrinib is then added at various concentrations and the plates are incubated for an additional 48 hours. Following incubation, cells are fixed with trichloroacetic acid and stained with SRB. The bound stain is solubilized, and the absorbance is read on a plate reader. The IC50 is calculated from the dose-response curve.
In Vivo Toxicology Studies in Sprague-Dawley Rats
-
Objective: To evaluate the potential toxicity of Gamitrinib following repeated intravenous administration to rats.
-
Methodology: Male and female Sprague-Dawley rats are administered Gamitrinib via intravenous infusion twice weekly for 29 days at dose levels of 1, 10, and 25 mg/kg/dose. A control group receives the vehicle. Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. At the end of the dosing phase, blood samples are collected for hematology and clinical chemistry analysis. A comprehensive necropsy is performed, and selected organs are collected for histopathological examination.[1][7]
In Vivo Toxicology Studies in Beagle Dogs
-
Objective: To assess the safety of Gamitrinib when administered intravenously to a non-rodent species.
-
Methodology: Male and female beagle dogs receive intravenous infusions of Gamitrinib at dose levels of 1.25, 3.33, and 6.25 mg/kg/dose twice weekly for 36 days. A control group is administered the vehicle. Clinical observations, body weight, and food consumption are recorded throughout the study. Electrocardiograms (ECGs) are performed at baseline and at specified intervals. Blood samples are collected for hematology and clinical chemistry. At the end of the study, a full necropsy and histopathological evaluation of tissues are conducted.[7]
Cytochrome P450 Inhibition Assay
-
Objective: To determine the potential of Gamitrinib to inhibit the activity of major human cytochrome P450 (CYP) isoforms.
-
Methodology: Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 3A4) are incubated with a fluorescent or mass spectrometry-based probe substrate in the presence of varying concentrations of Gamitrinib. The formation of the metabolite is measured, and the IC50 value is determined by plotting the percent inhibition against the Gamitrinib concentration.
hERG Potassium Channel Assay
-
Objective: To evaluate the potential of Gamitrinib to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiac arrhythmias.
-
Methodology: A patch-clamp electrophysiology study is performed on cells stably expressing the hERG channel (e.g., HEK293 cells). The cells are exposed to increasing concentrations of Gamitrinib, and the hERG current is measured. The concentration of Gamitrinib that causes 50% inhibition of the hERG current (IC50) is calculated.
Conclusion
The preclinical data for Gamitrinib suggest a promising safety profile for a novel anticancer agent. Its mitochondrial-targeting mechanism appears to confer a degree of selectivity for tumor cells, potentially leading to a wider therapeutic window compared to non-targeted Hsp90 inhibitors. The in vivo studies in two animal species did not reveal significant dose-limiting toxicities at therapeutically relevant exposures. While in vitro data indicate potential for CYP-mediated drug interactions, this is a common feature of many small molecule drugs and can be managed through careful clinical trial design.
Compared to other mitochondrial-targeted agents like ONC201 and the apoptosis-inducer Birinapant, Gamitrinib's preclinical toxicology profile appears favorable. However, a direct comparison is limited by the availability of parallel datasets. Further head-to-head preclinical studies would be beneficial for a more definitive comparative assessment. The data presented in this guide support the continued clinical development of Gamitrinib as a novel therapeutic strategy for cancer treatment.[8] Researchers and clinicians should consider the specific toxicological profile of Gamitrinib when designing future clinical trials and combination therapy regimens.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Gamitrinib TPP Hexafluorophosphate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals handling Gamitrinib TPP hexafluorophosphate, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Protocols
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed to minimize any potential risks.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is essential. This includes:
-
Eye Protection: Safety glasses or goggles to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a self-contained breathing apparatus is recommended.[1]
-
Body Protection: A lab coat or other protective clothing.[1]
Engineering Controls: Work should be conducted in a well-ventilated area.[1] An accessible safety shower and eye wash station are also recommended.[1]
Spill and Contamination Response
In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination.
-
Evacuate: Personnel should be moved to a safe area.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Contain: Prevent further leakage or spillage and keep the product away from drains or water courses.[1]
-
Absorb: For solutions, use a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate them.[1]
-
Dispose: Dispose of all contaminated materials, including absorbents, in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
While specific quantitative data for disposal, such as concentration limits, are not provided in the available safety data sheets, the following table summarizes key handling and storage information relevant to maintaining safety during use and prior to disposal.
| Parameter | Specification | Source |
| Storage Temperature (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage Temperature (In Solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| SARA 302 Components | No chemicals subject to reporting | [1] |
| SARA 313 Components | No chemical components exceed threshold reporting levels | [1] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal Guidelines
The overarching principle for the disposal of this compound is adherence to all applicable regulations. The substance should be disposed of in accordance with prevailing country, federal, state, and local laws.[1] This typically involves arranging for a licensed professional waste disposal service to handle the collection and disposal of the chemical waste. Recycling or disposal should be conducted by these qualified entities to ensure environmental safety and regulatory compliance.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
